Product packaging for p-Chlorobenzyl-p-chlorophenyl sulfone(Cat. No.:CAS No. 7082-99-7)

p-Chlorobenzyl-p-chlorophenyl sulfone

Cat. No.: B164917
CAS No.: 7082-99-7
M. Wt: 301.2 g/mol
InChI Key: OWFDXWCBYKXLRB-UHFFFAOYSA-N
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Description

p-Chlorobenzyl-p-chlorophenyl sulfone (CAS 7082-99-7) is an organosulfur compound with the molecular formula C13H10Cl2O2S and a molecular weight of 301.188 g/mol . This high-purity chemical standard is primarily utilized in environmental and analytical chemistry research. It is identified as a significant breakdown product of the pesticide chlorbenside (p-chlorobenzyl-p-chlorophenyl sulfide), and its study is crucial for understanding the environmental fate, metabolic pathways, and persistence of organochlorine insecticides . Researchers employ this sulfone in method development for residue analysis and in monitoring studies to assess ecological impact and degradation timelines. Beyond its role as an environmental metabolite, this compound is related to a class of styryl sulfones that have been investigated for their potential pharmaceutical utility. Patent literature indicates that certain structurally similar unsaturated aryl sulfones have been studied for their cytoprotective properties, specifically in protecting normal cells from the cytotoxic side effects of chemotherapeutic agents, thereby potentially improving the therapeutic index of anticancer drugs . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2O2S B164917 p-Chlorobenzyl-p-chlorophenyl sulfone CAS No. 7082-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene
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InChI

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDXWCBYKXLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9042257
Record name p-Chlorobenzyl-p-chlorophenyl sulfone
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Molecular Weight

301.2 g/mol
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CAS No.

7082-99-7
Record name p-Chlorobenzyl-p-chlorophenyl sulfone
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Record name Chlorbenside sulfone
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Record name P-CHLOROBENZYL-P-CHLOROPHENYL SULFONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Chlorobenzyl-p-chlorophenyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of p-Chlorobenzyl-p-chlorophenyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data.

Chemical Identity

This compound, also known by its synonym Chlorbenside-sulfone, is an organochlorine compound. It is notably recognized as a metabolite of the acaricide, Chlorbenside.

IdentifierValueReference
IUPAC Name 1-chloro-4-[[(4-chlorophenyl)sulfonyl]methyl]benzene[1]
CAS Registry Number 7082-99-7[1][2]
Molecular Formula C₁₃H₁₀Cl₂O₂S[1][3]
Molecular Weight 301.19 g/mol [1][3]
Synonyms Chlorbenside-sulfone, p-chlorobenzyl-p-chlorophenylsulfone, (4-Chlorobenzyl)-(4-chlorophenyl)sulfone, Chlorbensid-sulfone[2][3]
Physical Form Neat (solid at room temperature)[2][3]

Physicochemical Properties

Table of Physicochemical Properties for bis(4-chlorophenyl) sulfone (CAS 80-07-9)

PropertyValueReference
Melting Point 143-146 °C[4]
Boiling Point 250 °C at 10 mmHg[4]
Appearance White to off-white crystalline powder[5]
Solubility in Water Insoluble[5][6]
Solubility in Organic Solvents Soluble in acetone, dichloromethane, and ethyl acetate.[6]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are plausible for the preparation of this compound.

This method involves the oxidation of the corresponding sulfide, p-chlorobenzyl p-chlorophenyl sulfide (Chlorbenside). Strong oxidizing agents can be employed for this transformation.[7]

Experimental Protocol:

  • Dissolve Chlorbenside (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Slowly add an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution, 2-3 equivalents) or a chromic acid solution, to the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water to remove any acid residues, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

G Oxidation of Chlorbenside Chlorbenside p-Chlorobenzyl p-chlorophenyl sulfide (Chlorbenside) Sulfone This compound Chlorbenside->Sulfone Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂, CrO₃) OxidizingAgent->Sulfone

Caption: Synthesis of this compound via oxidation.

This method involves the reaction of a sulfinate salt with a benzyl halide.

Experimental Protocol:

  • Prepare sodium 4-chlorobenzenesulfinate by reducing 4-chlorobenzenesulfonyl chloride with a reducing agent like sodium sulfite.

  • Dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) and 4-chlorobenzyl chloride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethoxyethane (DME).

  • Heat the reaction mixture at a temperature ranging from 70 to 100 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

G Synthesis via Nucleophilic Substitution Sulfinate Sodium 4-chlorobenzenesulfinate Product This compound Sulfinate->Product BenzylHalide 4-Chlorobenzyl chloride BenzylHalide->Product + Solvent Solvent (e.g., DMF, DME) Solvent->Product

Caption: Nucleophilic substitution route to this compound.

Spectral Data

Experimental spectral data for this compound are not available in the searched literature. Predicted spectral characteristics are provided below for reference.

Predicted ¹H NMR (in CDCl₃):

  • δ ~4.3-4.5 ppm (s, 2H, -CH₂-)

  • δ ~7.2-7.4 ppm (d, 2H, Ar-H ortho to CH₂)

  • δ ~7.3-7.5 ppm (d, 2H, Ar-H meta to SO₂)

  • δ ~7.8-8.0 ppm (d, 2H, Ar-H ortho to SO₂)

  • δ ~7.1-7.3 ppm (d, 2H, Ar-H meta to CH₂)

Predicted IR Spectroscopy:

  • Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

  • Bands corresponding to C-Cl stretching in the aromatic ring would appear in the region of 1090-1010 cm⁻¹.

  • Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Biological Activity and Metabolism

This compound is primarily of interest due to its formation as a metabolite of the acaricide Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide).[7] Chlorbenside was used to control mites and ticks on fruits and ornamental plants.[7][8]

The metabolism of Chlorbenside in biological systems involves the oxidation of the sulfide linkage to form the corresponding sulfoxide and subsequently the sulfone.[7] Studies in rabbits have shown that after oral administration of Chlorbenside, the parent compound is largely excreted unchanged in the feces, with traces of the sulfoxide found in the urine.[7] The formation of the sulfone metabolite is a key detoxification or bioactivation pathway for organosulfur pesticides.

While specific toxicological or pharmacological studies on this compound are not detailed in the available literature, its structural relationship to other sulfone-containing compounds suggests potential for various biological activities. The sulfone group is a common moiety in a range of bioactive molecules.

G Metabolic Pathway of Chlorbenside Chlorbenside Chlorbenside (p-Chlorobenzyl p-chlorophenyl sulfide) Sulfoxide Chlorbenside Sulfoxide Chlorbenside->Sulfoxide Oxidation (Phase I Metabolism) Sulfone This compound Sulfoxide->Sulfone Oxidation (Phase I Metabolism)

Caption: Metabolic oxidation of Chlorbenside to its sulfone derivative.

Conclusion

This compound is a metabolite of the historical acaricide Chlorbenside. While detailed experimental data on its physicochemical properties and specific biological activities are limited, its chemical identity is well-established. The synthesis can be achieved through established organic chemistry reactions, primarily via oxidation of the parent sulfide or nucleophilic substitution. Further research is warranted to fully characterize its physical properties, spectral data, and to elucidate its specific biological and toxicological profile, which would be of significant interest to researchers in environmental science, toxicology, and drug development.

References

In-Depth Technical Guide to p-Chlorobenzyl-p-chlorophenyl sulfone (Chlorbenside-sulfone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Chlorobenzyl-p-chlorophenyl sulfone, also known as Chlorbenside-sulfone. It details its chemical identifiers, physical and chemical properties, and insights into its synthesis and biological relevance.

Core Chemical Identifiers

This compound is a chlorinated aromatic sulfone. Its primary identifiers are summarized in the table below for easy reference.

IdentifierValue
CAS Number 7082-99-7[1][2][3]
Systematic Name Benzene, 1-chloro-4-[[(4-chlorophenyl)methyl]sulfonyl]-
Synonyms Chlorbenside-sulfone, p-chlorobenzyl p-chlorophenyl sulfone, 4-Chlorobenzyl 4-chlorophenyl sulfone, NSC 404953, NSC 56973[3]
Molecular Formula C₁₃H₁₀Cl₂O₂S[1][3]
Molecular Weight 301.19 g/mol [1][3]
InChI InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2[3]
InChIKey OWFDXWCBYKXLRB-UHFFFAOYSA-N[3]
SMILES O=S(=O)(Cc1ccc(Cl)cc1)c1ccc(Cl)cc1[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in public literature. The available information is presented below.

PropertyValue
Physical Form Neat[3]

Synthesis

General Synthetic Route

A potential synthetic pathway for this compound (Chlorbenside-sulfone) involves the reaction of Sodium 4-chlorobenzenesulfinate with 4-Chlorobenzyl bromide.[1]

Synthesis_Route cluster_reactants Reactants cluster_product Product reactant1 Sodium 4-chlorobenzenesulfinate product This compound reactant1->product Reaction reactant2 4-Chlorobenzyl bromide reactant2->product

Caption: General synthetic pathway for this compound.

Experimental Protocol

Biological Activity and Significance

Metabolite of the Acaricide Chlorbenside

This compound is recognized as a metabolite of the organochlorine pesticide Chlorbenside (CAS No. 103-17-3).[4][5] Chlorbenside was historically used as an acaricide to control mites and ticks, exhibiting ovicidal and larvicidal properties.[5]

Studies on the metabolism of Chlorbenside in animal models, such as rabbits, have shown that it can be metabolized to its corresponding sulfoxide and sulfone derivatives.[4] This metabolic pathway is a crucial aspect of its toxicological profile.

Metabolism_Pathway Chlorbenside Chlorbenside (p-Chlorobenzyl-p-chlorophenyl sulfide) Sulfoxide Chlorbenside Sulfoxide Chlorbenside->Sulfoxide Oxidation Sulfone Chlorbenside Sulfone (this compound) Sulfoxide->Sulfone Oxidation

Caption: Metabolic oxidation of Chlorbenside to its sulfoxide and sulfone derivatives.

Potential Biological Effects

While direct studies on the biological activity of this compound are scarce, the general class of sulfones is known to possess a wide range of biological activities. The mechanism of action for organochlorine compounds, such as the parent compound Chlorbenside, often involves interference with the axonic transmission of nerve impulses, leading to disruption of the nervous system.[4] It is plausible that the sulfone metabolite may contribute to the overall toxicological effects observed with Chlorbenside exposure.

Experimental Workflows

Metabolism Study Workflow

A general workflow for investigating the metabolism of a compound like Chlorbenside to its sulfone metabolite in an animal model is outlined below.

Metabolism_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Analytical Phase cluster_quantification Quantification Phase administer Administer Chlorbenside to an animal model (e.g., rabbit) collect Collect urine and feces samples over a defined period administer->collect extract Extract metabolites from samples collect->extract separate Separate compounds using chromatography (e.g., HPLC) extract->separate identify Identify metabolites using mass spectrometry (MS) separate->identify quantify Quantify the amounts of parent compound and metabolites identify->quantify

Caption: A generalized workflow for a study on the metabolism of Chlorbenside.

Conclusion

This compound (CAS 7082-99-7) is a significant metabolite of the acaricide Chlorbenside. While comprehensive data on its intrinsic properties and biological effects are limited, its formation through the metabolic oxidation of the parent pesticide highlights its importance in toxicological assessments. Further research is warranted to fully characterize its physicochemical properties, develop detailed synthetic protocols, and elucidate its specific biological activities and mechanisms of action. This will be crucial for a complete understanding of the environmental and health impacts of Chlorbenside and related compounds.

References

Unraveling the Enigmatic Mechanism of p-Chlorobenzyl-p-chlorophenyl sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction

Sulfone-containing compounds represent a significant class of organic molecules with diverse biological activities, finding applications as therapeutic agents and pesticides.[1] The presence of the sulfonyl group (R-S(=O)₂-R') imparts specific chemical properties that can lead to interactions with biological targets. The subject of this guide, p-Chlorobenzyl-p-chlorophenyl sulfone, belongs to this chemical class. Although not as extensively studied as its close structural analog, p,p'-dichlorodiphenyl sulfone (DCDPS), its chemical architecture suggests a potential for biological activity, most likely as an acaricide (a substance that kills mites and ticks).[2][3] This guide will explore the inferred mechanism of action based on the known activities of structurally related sulfone compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central sulfonyl group. Attached to the sulfur atom are a p-chlorophenyl group and a p-chlorobenzyl group.

Molecular Formula: C₁₃H₁₀Cl₂O₂S

The key structural features that likely contribute to its biological activity include:

  • The Sulfone Group: The polar sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

  • Aromatic Rings: The two phenyl rings provide a hydrophobic character to the molecule, facilitating its passage through biological membranes.

  • Chlorine Substituents: The chlorine atoms at the para-positions of the phenyl rings can influence the electronic properties of the rings and may be involved in specific binding interactions with target proteins. The presence of chlorine atoms is a common feature in many pesticides.

Postulated Primary Application: Acaricide

Based on the established acaricidal properties of various bridged diphenyl compounds, including those containing sulfone and sulfide linkages, it is highly probable that this compound functions as an acaricide.[2][3] Acaricides are crucial in agriculture for controlling phytophagous mites that can cause significant damage to crops. The structure-activity relationships of similar compounds suggest that the combination of the sulfone bridge and halogenated phenyl rings is conducive to toxicity against mites.[3]

Hypothesized Mechanisms of Action

In the absence of direct experimental evidence for this compound, two primary mechanisms of action, known to be targeted by other modern acaricides, are proposed.[4] These are interference with mitochondrial respiration and inhibition of chitin synthesis.

Inhibition of Mitochondrial Electron Transport Chain

Several contemporary acaricides exert their toxic effects by disrupting the mitochondrial electron transport chain (ETC), leading to a depletion of cellular ATP and ultimately causing organismal death.[4] It is plausible that this compound could act as an inhibitor of one of the ETC complexes, most notably Complex I (NADH:ubiquinone oxidoreductase) or Complex III (ubiquinone:cytochrome c oxidoreductase).

Below is a conceptual signaling pathway illustrating this hypothesized mechanism.

Mitochondrial_ETC_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ UQ Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cyt c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- FADH2 FADH2 FADH2->Complex_II e- UQ->Complex_III e- Cyt_c->Complex_IV e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase pCS p-Chlorobenzyl- p-chlorophenyl sulfone pCS->Complex_I Inhibition

Figure 1: Hypothesized inhibition of Complex I in the mitochondrial electron transport chain by this compound.

Disruption of Chitin Synthesis

Another potential mode of action is the inhibition of chitin synthesis. Chitin is a vital structural component of the arthropod exoskeleton. Acaricides that disrupt chitin synthesis interfere with the molting process, leading to mortality, particularly in larval and nymphal stages. Some sulfone and sulfoxide-containing compounds have been investigated as chitin synthesis inhibitors.[5]

The proposed logical workflow for this mechanism is depicted below.

Chitin_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalysis Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting pCS p-Chlorobenzyl- p-chlorophenyl sulfone pCS->Chitin_Synthase Inhibition

Figure 2: Postulated inhibition of chitin synthase by this compound, leading to failed molting.

Quantitative Data on Related Sulfone Compounds

While no specific quantitative data for this compound is available, the following table summarizes toxicological data for the structurally similar p,p'-dichlorodiphenyl sulfone to provide a general toxicological context.

CompoundTest OrganismEndpointValueReference
p,p'-Dichlorodiphenyl sulfoneRat (oral)LD₅₀> 5,000 mg/kg--INVALID-LINK--
p,p'-Dichlorodiphenyl sulfoneMouse (oral)LD₅₀24 g/kg--INVALID-LINK--
p,p'-Dichlorodiphenyl sulfoneRatEmbryotoxicityObserved--INVALID-LINK--

Proposed Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a series of targeted experiments are necessary. The following outlines hypothetical protocols based on the proposed mechanisms.

Mitochondrial Respiration Assays
  • Objective: To assess the effect of this compound on mitochondrial respiration.

  • Methodology:

    • Isolate mitochondria from a relevant mite species (e.g., Tetranychus urticae).

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

    • Perform substrate-uncoupler-inhibitor titration (SUIT) protocols.

    • Introduce this compound at various concentrations to determine its effect on different respiratory states and specific ETC complexes.

    • Use specific substrates and inhibitors for each complex to pinpoint the site of action.

Experimental_Workflow_Mitochondria A Isolate Mitochondria from Target Mites B Prepare Mitochondrial Suspension A->B D Add Mitochondria to Chamber B->D C Calibrate High-Resolution Respirometer C->D E Measure Basal Respiration D->E F Titrate with Substrates (e.g., pyruvate, malate, succinate) E->F G Add this compound F->G H Measure Oxygen Consumption Rate G->H I Titrate with ETC Inhibitors (e.g., rotenone, antimycin A) H->I J Analyze Data and Determine Inhibition Site I->J

Figure 3: Proposed experimental workflow for investigating the impact on mitochondrial respiration.

Chitin Synthase Activity Assay
  • Objective: To determine if this compound inhibits chitin synthase activity.

  • Methodology:

    • Prepare a microsomal fraction containing chitin synthase from target mites.

    • Perform an in vitro chitin synthase assay using a radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.

    • Incubate the microsomal fraction with the substrate in the presence of varying concentrations of this compound.

    • Terminate the reaction and filter the mixture to collect the synthesized [¹⁴C]-chitin.

    • Quantify the radioactivity of the collected chitin using a scintillation counter to determine the level of inhibition.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, its structural characteristics strongly suggest its potential as an acaricide. The most plausible mechanisms of action are the disruption of mitochondrial respiration or the inhibition of chitin synthesis, both of which are established targets for modern acaricides. The information and proposed experimental frameworks provided in this guide offer a starting point for researchers to further explore the biological activity of this and other related sulfone compounds. Future studies are essential to validate these hypotheses and to fully characterize the toxicological and ecotoxicological profile of this compound.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on p-Chlorobenzyl-p-chlorophenyl sulfone and its Analogs

Disclaimer: Direct and extensive experimental data for this compound (CAS No. 7082-29-7) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this compound and its structurally similar analogs, namely bis(4-chlorophenyl) sulfone and various other aryl sulfones. The data presented for analogous compounds is intended to serve as a predictive reference for researchers.

Introduction to Aryl Sulfones

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and robust chemical properties. The sulfone moiety can act as a key pharmacophore, contributing to the molecule's ability to interact with biological targets. This guide focuses on the specific characteristics of this compound and provides a comparative analysis with related, more extensively studied sulfone derivatives.

Physicochemical Properties

Table 1: Physicochemical Properties of Bis(4-chlorophenyl) sulfone (CAS No. 80-07-9)

PropertyValueReference(s)
Molecular FormulaC₁₂H₈Cl₂O₂S[1]
Molecular Weight287.16 g/mol [1]
Melting Point143-146 °C[2]
Boiling Point250 °C at 10 mmHg[2]
AppearanceOff-white crystals or powder[3]
SolubilityInsoluble in water.[1]

Synthesis and Experimental Protocols

While a detailed, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be inferred from general organic chemistry principles and synthesis of analogous compounds. The most probable method involves the oxidation of the corresponding sulfide, p-chlorobenzyl-p-chlorophenyl sulfide.

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process starting from p-chlorothiophenol and p-chlorobenzyl chloride to form the sulfide, followed by oxidation to the sulfone.

Step 1: Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfide

This reaction would likely proceed via a nucleophilic substitution where the thiolate anion of p-chlorothiophenol attacks p-chlorobenzyl chloride.

  • Reactants: p-Chlorothiophenol, p-Chlorobenzyl chloride, a suitable base (e.g., Sodium Hydroxide or Potassium Carbonate), and a solvent (e.g., Ethanol or Acetonitrile).

  • General Procedure:

    • Dissolve p-chlorothiophenol in the chosen solvent.

    • Add the base to deprotonate the thiol, forming the thiolate.

    • Add p-chlorobenzyl chloride to the reaction mixture.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, and isolate the crude product by precipitation or extraction.

    • Purify the product by recrystallization or column chromatography.

Step 2: Oxidation of p-Chlorobenzyl-p-chlorophenyl sulfide to the Sulfone

The sulfide can be oxidized to the corresponding sulfone using a strong oxidizing agent.

  • Reactants: p-Chlorobenzyl-p-chlorophenyl sulfide, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA, or potassium permanganate), and a solvent (e.g., acetic acid or dichloromethane).

  • General Procedure:

    • Dissolve the sulfide in the chosen solvent.

    • Add the oxidizing agent portion-wise, controlling the reaction temperature (the reaction is often exothermic).

    • Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

    • Quench any excess oxidizing agent.

    • Isolate the crude sulfone by precipitation or extraction.

    • Purify the final product by recrystallization.

Below is a DOT script visualizing the proposed experimental workflow.

G cluster_step1 Step 1: Sulfide Synthesis cluster_step2 Step 2: Oxidation start1 p-Chlorothiophenol + p-Chlorobenzyl chloride react1 Nucleophilic Substitution (Base, Solvent, Heat) start1->react1 product1 p-Chlorobenzyl-p-chlorophenyl sulfide react1->product1 start2 p-Chlorobenzyl-p-chlorophenyl sulfide product1->start2 react2 Oxidation (Oxidizing Agent, Solvent) start2->react2 product2 This compound react2->product2 caption Proposed Synthesis Workflow

Caption: Proposed Synthesis Workflow

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not available. However, the broader class of aryl sulfones exhibits a wide range of pharmacological effects. Derivatives of 4-chlorophenyl sulfone have been investigated for various activities. For instance, certain 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have demonstrated antibacterial and enzyme inhibitory activities.[2] Specifically, these compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis and were also identified as potent urease inhibitors.[2]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Some sulfone-containing compounds have been shown to inhibit this pathway. For example, BAY 11-7082, which contains a sulfone-like moiety, is a known inhibitor of IκBα phosphorylation, a critical step in NF-κB activation.[4] While not a direct analog, this highlights a potential mechanism of action for novel sulfone compounds.

The following diagram illustrates a simplified NF-κB signaling pathway, a potential target for aryl sulfones.

G cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Cell Surface Receptor cytokine->receptor ikk IKK Complex receptor->ikk ikba_p Phosphorylation of IκBα ikk->ikba_p ikba_d Degradation of IκBα ikba_p->ikba_d nfkb NF-κB Dimer (p50/p65) translocation Nuclear Translocation nfkb->translocation Release nucleus Nucleus translocation->nucleus gene Gene Transcription (Inflammatory Response) nucleus->gene caption Simplified NF-κB Signaling Pathway

Caption: Simplified NF-κB Signaling Pathway

Toxicology and Safety

There is no specific toxicological data for this compound. However, studies on related compounds provide some indication of their potential toxicity. For p-chlorophenyl methyl sulfone, toxicological evaluations in mammals have been conducted. These studies included assessments of acute oral and dermal toxicity, skin and eye irritation, and mutagenicity. The related compound, bis(4-chlorophenyl) sulfone, is known to be toxic to aquatic life with long-lasting effects. It is also a known eye irritant. Given the structural similarities, it is prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Table 2: Toxicological Profile of Related Sulfones

CompoundTestResultReference(s)
p-Chlorophenyl methyl sulfoneSkin Irritation (rabbit)Mild irritation
p-Chlorophenyl methyl sulfoneEye Irritation (rabbit)No irritation
p-Chlorophenyl methyl sulfoneAmes Mutagenicity AssayNot mutagenic
Bis(4-chlorophenyl) sulfoneAquatic ToxicityToxic to aquatic life with long-lasting effects
Bis(4-chlorophenyl) sulfoneEye IrritationCauses serious eye irritation

Conclusion

This compound is a sparsely documented compound within the broader, well-established class of aryl sulfones. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential properties based on the known characteristics of its structural analogs. The diverse biological activities and toxicological profiles of related sulfones suggest that this compound could be a compound of interest for further investigation in drug discovery and development. Researchers are encouraged to use the information presented here as a starting point for their own empirical studies, which are necessary to fully characterize this molecule.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the environmental fate, persistence, and physicochemical properties of 4,4'-Dichlorodiphenyl sulfone (BCPS). The information is intended for researchers, scientists, and drug development professionals to understand the environmental behavior of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of 4,4'-Dichlorodiphenyl sulfone.

PropertyValueReference
Molecular Formula C₁₂H₈Cl₂O₂S[1]
Molecular Weight 287.16 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 148 °C[1]
Boiling Point 397 °C[1]
Water Solubility Insoluble[1]
Vapor Pressure 8.1 x 10⁻⁷ mm Hg at 25 °C (estimated)[2]
Log Kow (Octanol-Water Partition Coefficient) 3.9 (estimated)[2]
Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis: 4,4'-Dichlorodiphenyl sulfone is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups.[2]

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for 4,4'-Dichlorodiphenyl sulfone as it does not absorb light at wavelengths greater than 290 nm.[2] In the atmosphere, the vapor-phase of the compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2]

Environmental CompartmentHalf-LifeConditionsReference
Atmosphere (Vapor Phase) ~27 days (estimated)Reaction with hydroxyl radicals[2]
Water Not expected to be significantNo absorption >290 nm[2]

Available data suggests that 4,4'-Dichlorodiphenyl sulfone is resistant to biodegradation.

Environmental CompartmentHalf-Life (DT₅₀)ConditionsReference
Water/Sediment System 394.3 - 1287.2 daysOECD TG 308[3]
Water/Sediment System 842 - 2748 daysTemperature-corrected to 12°C[3]
Mobility and Distribution

The mobility of a chemical in the environment determines its distribution across different compartments such as soil, water, and air.

ParameterValueInterpretationReference
Soil Adsorption Coefficient (Koc) 7,600 (estimated)Immobile in soil[2]
Henry's Law Constant 1.4 x 10⁻⁷ atm-m³/mol at 25 °C (estimated)Non-volatile from water and moist soil surfaces[2]
Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk assessment.

ParameterValueInterpretationReference
Bioconcentration Factor (BCF) 200 (estimated)High potential for bioconcentration in aquatic organisms[2]

Experimental Protocols

Detailed methodologies for key environmental fate studies are outlined below, based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values (4, 7, and 9).[4][5][6][7][8]

  • Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature. The concentration of the test substance and any hydrolysis products are measured over time.[6]

  • Tier 1 (Preliminary Test): A preliminary test is conducted for 5 days at 50°C. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[7]

  • Tier 2 (Degradation of Unstable Substances): If significant hydrolysis occurs in Tier 1, further testing is conducted at various temperatures to determine the hydrolysis rate constants and half-lives.

  • Tier 3 (Identification of Hydrolysis Products): Major hydrolysis products are identified.[6]

  • Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated assuming pseudo-first-order kinetics.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline details the batch equilibrium method to determine the adsorption and desorption potential of a chemical in soil.[9][10][11][12][13]

  • Principle: A solution of the test substance in 0.01 M CaCl₂ is equilibrated with a known amount of soil. The concentration of the substance in the solution is measured after a defined period to determine the amount adsorbed to the soil.[12]

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessels.[10]

  • Adsorption Phase: Five different soil types are typically used. The test substance is added to soil suspensions and shaken in the dark at a constant temperature until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined.[10]

  • Desorption Phase: After the adsorption phase, the aqueous phase is replaced with a fresh solution (without the test substance), and the system is allowed to re-equilibrate to determine the extent of desorption.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Freundlich or Langmuir isotherms can be used to describe the adsorption behavior.[10]

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to evaluate the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance (often ¹⁴C-labeled) is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture content.[14]

  • Aerobic Conditions: The test vessels are continuously aerated with CO₂-free, humidified air. Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting.

  • Anaerobic Conditions: After an initial aerobic phase to reduce the redox potential, the test vessels are flushed with an inert gas (e.g., nitrogen) to maintain anaerobic conditions.

  • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC and LC-MS. Non-extractable (bound) residues are determined by combusting the extracted soil.

  • Data Analysis: The disappearance time of the parent compound (DT₅₀ and DT₉₀) is calculated using appropriate kinetic models. A mass balance is performed to account for the distribution of radioactivity.[14]

Visualizations

Conceptual Environmental Fate Pathway

The following diagram illustrates the key environmental compartments and transformation processes for a persistent organic pollutant like 4,4'-Dichlorodiphenyl sulfone.

cluster_environment Environmental Compartments cluster_processes Fate Processes cluster_biota Biota Air Atmosphere Deposition Deposition Air->Deposition Photolysis Atmospheric Photolysis Air->Photolysis Water Water Volatilization Volatilization Water->Volatilization Sorption Sorption Water->Sorption Biodegradation Slow Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil Soil/Sediment Soil->Volatilization Runoff Runoff/Leaching Soil->Runoff Soil->Biodegradation Soil->Bioaccumulation Deposition->Water Deposition->Soil Runoff->Water Sorption->Soil Organisms Aquatic & Terrestrial Organisms Bioaccumulation->Organisms

Caption: Conceptual model of the environmental distribution and fate of 4,4'-Dichlorodiphenyl sulfone.

Generalized Degradation Pathway of Chlorinated Aromatic Compounds

While a specific degradation pathway for 4,4'-Dichlorodiphenyl sulfone is not well-documented, the following diagram illustrates a generalized pathway for the microbial degradation of chlorinated aromatic compounds, which often involves reductive dechlorination and ring cleavage.

parent 4,4'-Dichlorodiphenyl Sulfone reductive_dechlorination Reductive Dechlorination parent->reductive_dechlorination mono_chloro Monochloro- and Hydroxy-intermediates reductive_dechlorination->mono_chloro ring_cleavage Ring Cleavage mono_chloro->ring_cleavage aliphatic Aliphatic Intermediates ring_cleavage->aliphatic mineralization Mineralization aliphatic->mineralization end_products CO₂ + H₂O + Cl⁻ mineralization->end_products

Caption: Generalized microbial degradation pathway for chlorinated aromatic compounds.

Experimental Workflow for a Soil Biodegradation Study (OECD 307)

This diagram outlines the typical workflow for conducting a soil biodegradation study according to OECD Guideline 307.

cluster_analysis Analytical Procedures start Start: Soil Collection & Characterization prep Prepare Soil Microcosms (Aerobic/Anaerobic) start->prep spike Spike Soil with ¹⁴C-labeled Test Substance prep->spike incubate Incubate in the Dark at Constant Temperature spike->incubate sampling Periodic Sampling incubate->sampling sampling->incubate Continue Incubation analysis Sample Analysis sampling->analysis data Data Analysis: - DT₅₀ / DT₉₀ Calculation - Mass Balance - Metabolite ID analysis->data extraction Solvent Extraction hplc HPLC/LC-MS for Parent & Metabolites extraction->hplc lsc LSC for ¹⁴CO₂ & Volatiles lsc->data hplc->data combustion Combustion for Bound Residues combustion->data end End of Study data->end

Caption: Workflow for an OECD 307 soil biodegradation study.

References

An In-depth Technical Guide to the Discovery and History of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of p-Chlorobenzyl-p-chlorophenyl sulfone, a compound of interest due to its relationship with the historical acaricide, Chlorbenside. While not a widely studied molecule in its own right, its identity as the primary oxidation product and metabolite of Chlorbenside links it to a significant chapter in pesticide development. This document details the discovery and history of its precursor, Chlorbenside, outlines detailed experimental protocols for its synthesis from Chlorbenside, presents key quantitative data, and illustrates the relevant chemical and metabolic pathways.

Historical Context: The Rise and Discontinuation of Chlorbenside

The story of this compound is intrinsically linked to its sulfide precursor, Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide). First described in the early 1950s, Chlorbenside emerged as a promising acaricide, a pesticide specifically targeting mites and ticks.[1] It was particularly effective against the egg and larval stages of red spider mites, making it a valuable tool in protecting fruit orchards, ornamental plants, and nursery stock.[2]

Marketed under various trade names including "Mitox," "Chlorparacide," and "Chlorsulphacide," Chlorbenside was recognized for its good ovicidal and larvicidal properties and its compatibility with other agricultural chemicals.[1][2] However, as with many organochlorine pesticides, concerns over its environmental persistence and potential for bioaccumulation eventually led to its discontinuation for use in many regions, including the United States.[2] Toxicological studies in animals indicated the potential for liver and kidney effects at high doses.[2]

The metabolism of Chlorbenside in vivo leads to the formation of its sulfoxide and sulfone derivatives.[2] Therefore, an understanding of this compound is crucial for evaluating the full toxicological and environmental profile of its parent compound.

Physicochemical Properties

A summary of the known quantitative data for Chlorbenside and the predicted properties for this compound are presented below for comparative analysis.

Table 1: Physicochemical Data of Chlorbenside and this compound

PropertyChlorbenside (Sulfide)This compound
CAS Number 103-17-3[2]7082-99-7
Molecular Formula C₁₃H₁₀Cl₂S[2]C₁₃H₁₀Cl₂O₂S
Molecular Weight 269.19 g/mol [2]301.19 g/mol
Melting Point 75-76 °C[2]Not available
Boiling Point 83-84 °C at 0.0024 mmHg[2]Not available
Density 1.4210 g/cm³ at 25 °C[2]Not available
Appearance White crystalline solid[2]Predicted to be a white solid

Experimental Protocols

Synthesis of Chlorbenside (p-Chlorobenzyl p-chlorophenyl sulfide)

The synthesis of Chlorbenside is a nucleophilic substitution reaction.

Reaction:

p-Chlorophenyl mercaptan + p-Chlorobenzyl chloride → p-Chlorobenzyl p-chlorophenyl sulfide + HCl

Experimental Procedure:

  • Preparation of the Sodium Salt of p-Chlorophenyl mercaptan:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar quantity of p-chlorophenyl mercaptan in a suitable solvent such as ethanol.

    • Slowly add an equimolar amount of sodium hydroxide solution to the flask while stirring. The reaction is exothermic.

    • Continue stirring until the p-chlorophenyl mercaptan is completely converted to its sodium salt.

  • Reaction with p-Chlorobenzyl chloride:

    • To the solution of the sodium salt of p-chlorophenyl mercaptan, add an equimolar amount of p-chlorobenzyl chloride dropwise.

    • Heat the reaction mixture to reflux and maintain for a period of 2-3 hours to ensure the completion of the reaction.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water to precipitate the crude Chlorbenside.

    • Filter the precipitate, wash it thoroughly with water to remove any inorganic salts, and then dry it.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Chlorbenside.

Synthesis of this compound

The synthesis of the target sulfone is achieved through the oxidation of Chlorbenside. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).

Reaction:

p-Chlorobenzyl p-chlorophenyl sulfide + 2 m-CPBA → p-Chlorobenzyl p-chlorophenyl sulfone + 2 m-Chlorobenzoic acid

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known amount of Chlorbenside in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform.

    • Cool the solution in an ice bath to 0 °C.

  • Oxidation:

    • Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled Chlorbenside solution. The addition should be done portion-wise or dropwise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfide and the intermediate sulfoxide.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Diagrams and Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_synthesis Synthesis Pathway pCPM p-Chlorophenyl mercaptan Chlorbenside Chlorbenside (p-Chlorobenzyl p-chlorophenyl sulfide) pCPM->Chlorbenside pCBC p-Chlorobenzyl chloride pCBC->Chlorbenside Sulfone p-Chlorobenzyl p-chlorophenyl sulfone Chlorbenside->Sulfone Oxidation mCPBA m-CPBA (2.2 eq) mCPBA->Sulfone Metabolic_Pathway cluster_metabolism In Vivo Metabolism Chlorbenside Chlorbenside (ingested) Sulfoxide p-Chlorobenzyl p-chlorophenyl sulfoxide Chlorbenside->Sulfoxide Oxidation Sulfone p-Chlorobenzyl p-chlorophenyl sulfone Sulfoxide->Sulfone Oxidation Excretion Excretion Sulfone->Excretion

References

The Multifaceted Biological Activities of Chlorophenyl Sulfones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorophenyl sulfones, a class of organosulfur compounds characterized by a sulfonyl group attached to both a chlorophenyl ring and another aryl or alkyl group, have emerged as a versatile scaffold in medicinal chemistry. The presence of the electron-withdrawing sulfonyl group and the halogenated phenyl ring imparts unique physicochemical properties to these molecules, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of chlorophenyl sulfones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Chlorophenyl sulfones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Inhibition of WNT/β-catenin Pathway

Certain chlorophenyl sulfone derivatives have been identified as inhibitors of the WNT/β-catenin signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer. For instance, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, also known as RS4690, has been shown to be a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT pathway.[1] Inhibition of DVL1 disrupts its interaction with the Frizzled receptor, leading to the downregulation of the pathway and subsequent inhibition of cancer cell growth.[1]

WNT_Pathway_Inhibition WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds DVL1 Dishevelled 1 (DVL1) Frizzled->DVL1 Activates Beta_Catenin_Complex β-catenin Destruction Complex DVL1->Beta_Catenin_Complex Inhibits Chlorophenyl_Sulfone Chlorophenyl Sulfone (e.g., (S)-RS4690) Chlorophenyl_Sulfone->DVL1 Inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Gene_Transcription Target Gene Transcription (Cell Proliferation) TCF_LEF->Gene_Transcription Initiates

Topoisomerase II Inhibition

Another avenue of anticancer activity for this class of compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. A series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which incorporate a chlorophenyl sulfone moiety, have been synthesized and evaluated for their topoisomerase inhibitory activity.[2] Many of these compounds displayed more potent inhibition of topoisomerase II than the standard drug etoposide.[2]

Antiproliferative Activity

Several studies have reported the antiproliferative effects of various chlorophenyl sulfone derivatives against a range of cancer cell lines. For example, 4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole has shown promising selective in vitro antiproliferative activity towards HepG2 human liver cancer cell lines.[3]

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineActivity MetricValueReference
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1)HCT116 (colorectal)EC50 (DVL1 inhibition)0.49 ± 0.11 µM[1]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1)HCT116 (colorectal)EC50 (cell growth inhibition)7.1 ± 0.6 µM[1]
Racemic RS4690HCT116 (colorectal)EC50 (DVL1 inhibition)0.74 ± 0.08 µM[1]
Racemic RS4690HCT116 (colorectal)EC50 (cell growth inhibition)15.2 ± 1.1 µM[1]
(R)-enantiomer of RS4690HCT116 (colorectal)EC50 (cell growth inhibition)28.3 ± 1.2 µM[1]
4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole (2c)HepG2 (liver)IC501.5 µM[3]
4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole (2c)CHO (ovary)IC50>100 µM[3]

Antimicrobial Activity

The chlorophenyl sulfone scaffold has also been explored for its potential in combating microbial infections, with derivatives showing activity against both bacteria and fungi.

Antibacterial Activity

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties.[4] Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated activity against Gram-positive bacterial strains.[4] Another study on sulfone derivatives containing a 1,3,4-oxadiazole moiety found that 2-(methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited antibacterial activity against Xanthomonas oryzae pv. oryzae, the pathogen responsible for rice bacterial leaf blight, with an EC50 value of 23.21 ± 0.98 µg/mL.[5]

Antifungal Activity

The same study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives also reported that a 1,3-oxazole containing a phenyl group at the 5-position showed activity against the yeast Candida albicans.[4]

Quantitative Data on Antimicrobial Activity

CompoundMicroorganismActivity MetricValueReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E5Zone of Inhibition15 mm[4]
4-[(4-chlorophenyl)sulfonyl]benzoic acidStaphylococcus aureus ATCC 6538Zone of Inhibition8 mm[4]
4-[(4-chlorophenyl)sulfonyl]benzoic acidBacillus subtilis ATCC 6683Zone of Inhibition9 mm[4]
1,3-oxazole with phenyl at 5-positionCandida albicans 393Zone of Inhibition8 mm[4]
2-(Methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazoleXanthomonas oryzae pv. oryzaeEC5023.21 ± 0.98 µg/mL[5]

Anti-inflammatory Activity

Chlorophenyl sulfones have shown promise as anti-inflammatory agents, primarily through the modulation of inflammatory mediators.

Inhibition of Nitric Oxide Production

A study on a specific chlorophenyl sulfone derivative, (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one, demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion.[6]

Modulation of Cytokine Levels

The anti-inflammatory effects of some chlorophenyl sulfone-containing compounds are associated with the regulation of pro-inflammatory and anti-inflammatory cytokines. For instance, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid was found to suppress systemic TNF-α levels and elevate TGF-β1, indicating a potential immunomodulatory mechanism.[7]

Experimental_Workflow_Anti_Inflammatory cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Model LPS LPS Stimulation of Macrophages NO_Measurement Nitric Oxide (NO) Measurement LPS->NO_Measurement Compound_Treatment_IV Chlorophenyl Sulfone Treatment Compound_Treatment_IV->LPS Inhibition Animal_Model Animal Model (e.g., Rat) Induction Induction of Inflammation (e.g., Carrageenan) Animal_Model->Induction Compound_Treatment_V Chlorophenyl Sulfone Administration Induction->Compound_Treatment_V Measurement Measurement of Edema & Cytokine Levels (TNF-α, TGF-β1) Compound_Treatment_V->Measurement

Experimental Protocols

A variety of experimental protocols have been employed to evaluate the biological activities of chlorophenyl sulfones. Below are detailed methodologies for some of the key experiments cited.

Antiproliferative Activity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Lines: Human cancer cell lines such as HepG2 (liver carcinoma) and CHO (Chinese Hamster Ovary) are commonly used.[3]

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

    • The cells are then treated with various concentrations of the chlorophenyl sulfone compounds for a specified period (e.g., 48 hours). Doxorubicin is often used as a positive control.[3]

    • After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.

    • The plates are incubated for a further 2-4 hours at 37°C to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Principle: This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

  • Microbial Strains: A range of Gram-positive (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium) and Gram-negative bacteria, as well as fungi (Candida albicans), are used.[4]

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium in a Petri dish.

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar.

    • A defined volume of the chlorophenyl sulfone solution (at a known concentration) is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters.

Conclusion

Chlorophenyl sulfones represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The modular nature of their synthesis allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which will be crucial in optimizing their potency and selectivity for specific biological targets. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel therapeutics based on the chlorophenyl sulfone scaffold.

References

An In-depth Technical Guide to the Physical Characteristics of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, specifically the melting and boiling points, of p-Chlorobenzyl-p-chlorophenyl sulfone. It also details the experimental protocols for determining these properties and explores the broader context of the analysis and biological significance of sulfone compounds.

Introduction to this compound

This compound, also known by its synonym Chlorbenside-sulfone, is an organic compound with the chemical formula C₁₃H₁₀Cl₂O₂S. Its identity is confirmed by the CAS Registry Number 7082-99-7. This compound belongs to the sulfone class, characterized by a sulfonyl functional group connected to two carbon atoms. The molecular structure consists of a p-chlorobenzyl group and a p-chlorophenyl group attached to the sulfonyl core.

Physical Characteristics

A definitive melting point and boiling point for this compound could not be located in the available literature. However, for context, the related compound p-chlorobenzyl p-chlorophenyl sulfide ("Chlorbenside") has a reported melting point of 75-76°C and a boiling point of 83-84°C at a reduced pressure of 0.0024 mmHg.[3][4][5] The oxidation of the sulfide to a sulfone generally leads to an increase in melting and boiling points due to the increased polarity and intermolecular forces.

Table 1: Physical Properties of this compound and its Precursor

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound7082-99-7C₁₃H₁₀Cl₂O₂S301.19Not availableNot available
p-Chlorobenzyl p-chlorophenyl sulfide103-17-3C₁₃H₁₀Cl₂S269.1975-76[2][3]83-84 @ 0.0024 mmHg[3]

Experimental Protocols for Physical Characterization

The determination of melting and boiling points are fundamental experimental procedures in chemical analysis for compound identification and purity assessment.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for melting point determination using a capillary tube.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry crystalline sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Diagram 1: Workflow for Melting Point Determination

MeltingPointDetermination A Sample Preparation: Finely powder and dry the crystalline solid. B Capillary Tube Packing: Pack the solid into a sealed capillary tube (2-3 mm height). A->B C Apparatus Setup: Place the capillary tube in the melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (1-2°C/min). C->D E Observation & Recording: Record the temperature range from the first liquid drop to complete melting. D->E

Caption: Workflow for determining the melting point of a crystalline solid.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This protocol describes the micro-boiling point determination method.

Methodology:

  • Sample Preparation: A small quantity of the liquid this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

  • Heating: The test tube assembly is heated in a suitable heating bath (e.g., oil bath or a heating block). A thermometer is placed in the bath to monitor the temperature.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram 2: Logical Flow for Boiling Point Measurement

BoilingPointMeasurement cluster_setup Experimental Setup cluster_measurement Measurement Process A Place liquid sample in a fusion tube. B Insert an inverted sealed capillary tube into the liquid. A->B C Immerse the setup in a heating bath with a thermometer. B->C D Heat the bath slowly and uniformly. C->D E Observe for a rapid and continuous stream of bubbles from the capillary. D->E F Stop heating and allow to cool. E->F G Record the temperature when the liquid enters the capillary tube. F->G H Result G->H This is the boiling point.

Caption: Logical flow for the determination of boiling point using the capillary method.

Analytical and Biological Context

While specific signaling pathways for this compound are not detailed in the available literature, the broader class of sulfone-containing compounds is of significant interest to researchers in drug development due to their diverse biological activities.

Analytical methods for the determination of sulfone compounds, such as Chlorbenside-sulfone, in various matrices typically involve chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of these compounds.[6] Sample preparation for such analyses may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[7]

From a biological perspective, sulfone derivatives have been investigated for a range of therapeutic applications. Studies have shown that some sulfone compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Diagram 3: General Analytical Workflow for Sulfone Compounds

AnalyticalWorkflow A Sample Collection (e.g., environmental, biological) B Sample Preparation (e.g., Solid-Phase Extraction) A->B Extraction & Cleanup C Chromatographic Separation (e.g., HPLC or GC) B->C Injection D Detection & Identification (e.g., Mass Spectrometry) C->D Elution E Data Analysis & Quantification D->E Signal Processing

References

Methodological & Application

Application Notes and Protocols for p-Chlorobenzyl-p-chlorophenyl sulfone (Chlorfenson) as an Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfone, also known as Chlorfenson or Ovex, is an organochlorine compound previously used as an acaricide.[1][2] It belongs to the bridged diphenyl acaricide group and was primarily utilized for the control of spider mites on various agricultural crops, including fruits, citrus, cotton, hops, vegetables, and ornamentals.[3] Notably, Chlorfenson exhibits significant ovicidal activity, meaning it is effective against the egg stage of mites, providing long residual control.[3][4] Although now considered obsolete in many regions, its historical application and mechanism of action remain of interest for research in acarology and toxicology.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of Chlorfenson is provided in the table below. This information is crucial for the preparation of formulations and for understanding its environmental fate.

PropertyValueReference
Chemical Formula C₁₂H₈Cl₂O₃S
Molecular Weight 303.16 g/mol
CAS Number 80-33-1
Appearance Crystals (from benzene)
Melting Point 86.5-86.8°C
Water Solubility Practically insoluble
Solubility in Organic Solvents ( g/100 ml at 25°C)
   Acetone130.0
   Carbon Tetrachloride41.0
   Cyclohexanone110.0
   Ethylene Dichloride110.0
   95% Ethanol1.4
   Petroleum Oils2.0-2.7
   Xylene78.0

Mechanism of Action

The primary mode of action of Chlorfenson is the inhibition of oxidative phosphorylation .[3] This metabolic process is fundamental for the production of ATP, the main energy currency of the cell. By disrupting this pathway, Chlorfenson deprives the target mites of the necessary energy for survival, leading to mortality. It acts via both contact and stomach action.[3]

Signaling Pathway

The following diagram illustrates the general pathway of oxidative phosphorylation and the proposed point of inhibition by Chlorfenson.

cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADH_FADH2 NADH, FADH₂ TCA->NADH_FADH2 C1 Complex I NADH_FADH2->C1 e⁻ C2 Complex II NADH_FADH2->C2 e⁻ Q Coenzyme Q C1->Q e⁻ Protons H⁺ Gradient C1->Protons H⁺ pumping C2->Q e⁻ C3 Complex III Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C3->Protons H⁺ pumping C4 Complex IV CytC->C4 e⁻ ATP_Synthase ATP Synthase (Complex V) C4->Protons H⁺ pumping ATP ATP ATP_Synthase->ATP ADP + Pi Protons->ATP_Synthase H⁺ flow Chlorfenson This compound (Chlorfenson) Chlorfenson->C1 Inhibition of Electron Transport Chlorfenson->C2 Chlorfenson->C3 Chlorfenson->C4

Caption: Proposed mechanism of Chlorfenson action on the electron transport chain.

Experimental Protocols

Protocol 1: Preparation of Chlorfenson Formulations

Objective: To prepare a stock solution and serial dilutions of Chlorfenson for in vitro and in vivo assays.

Materials:

  • This compound (analytical grade)

  • Acetone (or another suitable organic solvent, see solubility table)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Glass vials or bottles

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of Chlorfenson powder using an analytical balance.

    • Dissolve the powder in a minimal amount of acetone in a glass vial. Ensure complete dissolution.

    • Add a surfactant (e.g., Triton X-100) to the solution at a final concentration of 0.01-0.05% (v/v) to aid in emulsification.

    • Slowly add distilled water to the desired final volume while stirring vigorously to form a stable emulsion. The final concentration of the stock solution will depend on the experimental requirements.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution using distilled water containing the same concentration of surfactant.

    • For example, to make a 10-fold dilution, mix one part of the stock solution with nine parts of the surfactant-water solution.

    • Prepare a range of concentrations to determine dose-response relationships (e.g., LC₅₀).

Note: Always prepare fresh solutions on the day of the experiment. Chlorfenson is practically insoluble in water, so a stable emulsion is critical for consistent results.

Protocol 2: Ovicidal Bioassay (Leaf Disc Method)

Objective: To evaluate the ovicidal activity of Chlorfenson against a target mite species (e.g., Tetranychus urticae).

Materials:

  • Chlorfenson dilutions (prepared as in Protocol 1)

  • Control solution (surfactant in water)

  • Host plant leaves (e.g., bean, strawberry)

  • Petri dishes or multi-well plates

  • Filter paper or cotton

  • Fine-tipped paintbrush

  • Stereomicroscope

  • Adult female mites

Procedure:

  • Leaf Disc Preparation:

    • Excise discs of a uniform size from healthy, untreated host plant leaves.

    • Place each leaf disc, abaxial side up, on a moistened piece of filter paper or cotton in a Petri dish.

  • Treatment Application:

    • Immerse the leaf discs in the different Chlorfenson dilutions for a standardized time (e.g., 10-30 seconds).

    • Immerse control discs in the surfactant-water solution.

    • Allow the discs to air dry completely.

  • Mite Infestation:

    • Using a fine-tipped paintbrush and a stereomicroscope, transfer a known number of adult female mites (e.g., 5-10) onto each treated and control leaf disc.

    • Allow the females to lay eggs for a defined period (e.g., 24 hours).

  • Egg Incubation and Assessment:

    • After the oviposition period, carefully remove the adult female mites.

    • Count the number of eggs laid on each disc.

    • Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

    • After a period corresponding to the normal egg incubation time for the mite species, count the number of hatched and unhatched eggs under a stereomicroscope.

  • Data Analysis:

    • Calculate the percentage of egg mortality for each concentration using the formula:

      • % Mortality = (Number of unhatched eggs / Total number of eggs) x 100

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Experimental Workflow Diagram

cluster_prep Preparation cluster_treatment Treatment cluster_infestation Infestation & Incubation cluster_analysis Data Analysis A Prepare Chlorfenson Stock Solution B Create Serial Dilutions A->B D Treat Leaf Discs with Dilutions B->D C Prepare Leaf Discs C->D E Air Dry Discs D->E F Introduce Adult Mites E->F G Allow Oviposition (24h) F->G H Remove Adults G->H I Incubate Eggs H->I J Count Hatched and Unhatched Eggs I->J K Calculate % Mortality J->K L Determine LC₅₀ K->L

Caption: Workflow for an ovicidal bioassay of Chlorfenson.

Toxicity Data

Limited quantitative toxicity data for Chlorfenson is available in the public domain, particularly for target mite species. The following table summarizes available data.

OrganismTest TypeValueReference
RatAcute Oral LD₅₀~2000 mg/kg[5]
HumanProbable Oral Lethal Dose0.5-5 g/kg[1]

Note: This data indicates low to moderate acute mammalian toxicity. However, Chlorfenson is reported to be a skin irritant.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Chlorfenson.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood when preparing solutions from the solid compound.

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water. Chlorfenson has been associated with dermatitis in agricultural workers.[5]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer

Chlorfenson is an obsolete acaricide, and its use is discontinued in many countries. The information provided here is for research and informational purposes only. Researchers should exercise caution and adhere to all applicable safety and regulatory guidelines. The protocols provided are general and may require optimization for specific research needs.

References

Application Notes for p-Chlorobenzyl-p-chlorophenyl sulfone as a Potential Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfone is a chemical compound that has been investigated for its acaricidal properties, meaning its ability to kill ticks and mites. It is the sulfone derivative of the sulfide-containing compound, Chlorbenside. The oxidation of Chlorbenside, a known acaricide, yields first the corresponding sulfoxide and then, under more strenuous conditions, the this compound.[1] While detailed modern studies on its specific mode of action are limited in the available literature, its chemical nature as a sulfone and its relation to other chlorinated aromatic pesticides suggest potential for further investigation in the development of new pest control agents.

These application notes provide a representative experimental protocol for evaluating the efficacy of this compound as an acaricide, based on established methodologies in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor is presented in Table 1.

CompoundMolecular FormulaMelting Point (°C)Chemical Structure
This compoundC₁₃H₁₀Cl₂O₂S148(Structure not available in search results)
Chlorbenside (precursor)C₁₃H₁₀Cl₂S72(Structure not available in search results)
p-Chlorobenzyl-p-chlorophenyl sulfoxide (intermediate)C₁₃H₁₀Cl₂OS124(Structure not available in search results)
Table 1: Physicochemical properties of this compound and related compounds. [1]

Biological Activity

Historical studies have identified this compound as having acaricidal activity. The biological activity is understood to be a property of the entire molecule.[1] A qualitative summary of its activity is presented in Table 2.

CompoundActivity against P. aeruginosaAcaricidal Activity
This compoundModerateHigh
p-Chlorobenzyl-p-chlorophenyl sulfoxideModerate(Data not available)
Table 2: Qualitative summary of the biological activity of this compound and its sulfoxide intermediate. [2]

Experimental Protocol: Acaricidal Efficacy Bioassay

The following is a representative protocol for evaluating the acaricidal efficacy of this compound against a common mite species, such as Tetranychus urticae (two-spotted spider mite).

Objective: To determine the concentration-dependent mortality of adult female Tetranychus urticae upon exposure to this compound.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Adult female Tetranychus urticae mites

  • Bean or leaf discs (as host plant material)

  • Petri dishes

  • Micropipettes

  • Spray tower or Potter spray tower

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

    • In the final aqueous solution, include a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.

    • Prepare a control solution containing acetone and surfactant at the same concentration as the test solutions, but without the active compound.

  • Bioassay:

    • Place leaf discs on a moist cotton bed in Petri dishes.

    • Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

    • Apply the test solutions and the control solution to the mites on the leaf discs using a spray tower to ensure uniform coverage.

    • Allow the treated leaf discs to air dry in a fume hood.

    • Seal the Petri dishes with ventilated lids to maintain humidity.

  • Incubation and Observation:

    • Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a defined photoperiod.

    • Assess mite mortality at 24, 48, and 72 hours post-treatment using a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and the control.

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) and LC₉₀ values.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for acaricidal testing.

G Synthesis of this compound A p-Chlorobenzyl p-chlorophenyl sulfide (Chlorbenside) B p-Chlorobenzyl p-chlorophenyl sulfoxide A->B Oxidation C p-Chlorobenzyl p-chlorophenyl sulfone B->C Strenuous Oxidation

Caption: Synthesis pathway of this compound from Chlorbenside.

G Experimental Workflow for Acaricidal Efficacy Testing A Preparation of Test Solutions C Application of Test Solutions A->C B Mite Infestation of Leaf Discs B->C D Incubation C->D E Mortality Assessment D->E F Data Analysis (LC50 Determination) E->F

Caption: A generalized workflow for assessing the acaricidal efficacy of a test compound.

References

Application Notes and Protocols for the Analytical Detection of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfone is an aromatic sulfone containing two chlorophenyl groups, one of which is linked to the sulfone moiety via a methylene bridge. The detection and quantification of such compounds are crucial in various fields, including environmental monitoring, chemical synthesis quality control, and pharmaceutical development, where it may be an impurity or a starting material. The analytical methods outlined below leverage common chromatographic and spectroscopic techniques.

Analytical Methods Overview

The primary analytical approaches for the detection and quantification of CPCPS are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Given the molecular weight and structure of CPCPS, it is expected to be amenable to GC analysis.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of organic molecules, including those with lower volatility or thermal instability. Reversed-phase HPLC with UV or MS detection is a common approach for aromatic sulfones.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected when developing an analytical method for CPCPS, based on methods for analogous compounds. These values should be considered as illustrative until a specific method is validated for CPCPS.

ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL0.1 - 15 µg/mL
Linearity Range (R²) 0.5 - 500 ng/mL (>0.995)0.1 - 200 µg/mL (>0.998)
Precision (%RSD) < 10%< 5%
Accuracy/Recovery 85 - 110%90 - 105%

Disclaimer: The data presented in this table are estimates based on analytical methods for structurally related compounds and are for illustrative purposes only. Actual performance characteristics must be determined through formal method validation for this compound.

Experimental Protocols

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of aromatic sulfur compounds.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as toluene or dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • For unknown samples, perform a solvent extraction if the analyte is in a complex matrix, followed by a cleanup step using solid-phase extraction (SPE) with a silica or C18 cartridge if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the CPCPS peak based on its retention time and mass spectrum. Key fragments would be expected from the cleavage of the benzyl-sulfone bond and the chlorophenyl groups.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Quantify the amount of CPCPS in the unknown sample using the calibration curve.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on reversed-phase HPLC methods for diphenyl sulfone and chlorinated aromatic compounds.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in acetonitrile or methanol.

  • Prepare calibration standards by serial dilution of the stock solution with the mobile phase.

  • For complex matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely around 230-250 nm. A full UV scan of a standard solution is recommended to determine the optimal wavelength.

3. Data Analysis:

  • Identify the CPCPS peak by its retention time.

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of CPCPS in the sample from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction/Cleanup (Unknowns) Sample->Extraction Dilution Serial Dilution (Standards) Dissolution->Dilution Injection GC Injection Dilution->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Result Quantification->Result HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Acetonitrile/Methanol Sample->Dissolution SamplePrep Sample Cleanup (if necessary) Sample->SamplePrep Standards Preparation of Calibration Standards Dissolution->Standards Injection HPLC Injection Standards->Injection SamplePrep->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report Signaling_Pathway cluster_method_selection Method Selection Logic cluster_detection Detection Strategy Analyte This compound Volatility Volatility and Thermal Stability Analyte->Volatility GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Volatility->GC_MS High HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC Low/Unknown GC_MS_Detect Mass Spectrometry (Structural Information) GC_MS->GC_MS_Detect HPLC_Detect UV/Vis or Mass Spectrometry (Quantitative/Qualitative) HPLC->HPLC_Detect

Application Notes and Protocols for p-Chlorobenzyl-p-chlorophenyl sulfone as an Intermediate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases did not yield any specific application notes or established protocols for the use of p-Chlorobenzyl-p-chlorophenyl sulfone as an intermediate in polymer synthesis. This suggests that this specific compound is not a commonly utilized monomer for the production of polysulfones or other polymers.

However, the molecular structure of this compound, possessing both an activated aryl chloride and a benzyl chloride, categorizes it as a potential AB-type monomer. In principle, such a monomer could undergo self-polycondensation to form a poly(sulfone). The activated aryl chloride could react via nucleophilic aromatic substitution, while the benzyl chloride could react via electrophilic substitution (Friedel-Crafts alkylation).

Given the absence of specific data for the requested intermediate, this document will provide a detailed overview of the synthesis of poly(ether sulfone)s (PES) using a well-documented AB-type monomer, 4-chloro-4′-(hydroxyphenyloxy)diphenylsulfone . This will serve as a representative example of how an AB-type monomer containing a sulfone group is used in polymer synthesis. The protocols and data presented are based on established research in the field of polysulfone chemistry.

General Principles of Poly(ether sulfone) Synthesis from AB-Type Monomers

Poly(ether sulfone)s are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of PES from AB-type monomers is an advantageous method that allows for the production of high-molecular-weight polymers without the need for precise stoichiometric control of two different monomers (A-A and B-B types).[1] The general reaction involves a nucleophilic aromatic substitution (SNAr) mechanism where a phenoxide group (B-type functionality) displaces a halide on an activated aromatic ring (A-type functionality).[1]

The following sections provide detailed experimental protocols and data for the synthesis and characterization of a poly(ether sulfone) derived from an analogous AB-type monomer.

Experimental Protocols

Protocol 1: Synthesis of an AB-Type Monomer (4-chloro-4′-(hydroxyphenyloxy)diphenylsulfone)

This protocol describes a typical synthesis for an AB-type monomer that can be used for self-polycondensation.

Materials:

  • 4,4′-Dichlorodiphenyl sulfone

  • Hydroquinone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Deionized water

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dean-Stark trap

  • Condenser

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser is charged with 4,4′-dichlorodiphenyl sulfone, a molar excess of hydroquinone, and potassium carbonate.

  • N,N-Dimethylacetamide (DMAc) and toluene (as an azeotroping agent) are added to the flask.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere to dehydrate the system. The water generated is removed via the Dean-Stark trap.

  • After complete removal of water, the toluene is distilled off, and the reaction temperature is maintained to allow for the nucleophilic aromatic substitution reaction to proceed.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and precipitated into an excess of deionized water.

  • The crude product is collected by filtration, washed with water and methanol to remove unreacted starting materials and salts.

  • The product is dried under vacuum to yield the 4-chloro-4′-(hydroxyphenyloxy)diphenylsulfone monomer.

Protocol 2: Self-Polycondensation of AB-Type Monomer

This protocol details the polymerization of the synthesized AB-type monomer to form a high-molecular-weight poly(ether sulfone).

Materials:

  • 4-chloro-4′-(hydroxyphenyloxy)diphenylsulfone (AB-type monomer)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dean-Stark trap

  • Condenser

  • Heating mantle with temperature controller

  • Precipitation vessel

Procedure:

  • The AB-type monomer and a slight molar excess of potassium carbonate are charged into a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser.

  • DMAc and toluene are added as the solvent and azeotroping agent, respectively.

  • The mixture is heated to reflux under a nitrogen atmosphere to facilitate the formation of the potassium phenoxide salt and to remove the resulting water via the Dean-Stark trap.

  • After dehydration is complete, the toluene is removed by distillation, and the reaction temperature is raised to initiate the polycondensation reaction.

  • The polymerization is allowed to proceed for several hours, during which the viscosity of the solution will noticeably increase.

  • The reaction is terminated by cooling the mixture. The viscous polymer solution is then slowly poured into a vigorously stirred excess of methanol or water to precipitate the polymer.

  • The resulting fibrous polymer is collected by filtration, washed thoroughly with deionized water and methanol to remove any remaining salts and solvent.

  • The final poly(ether sulfone) product is dried in a vacuum oven.

Data Presentation

The following table summarizes typical properties of a poly(ether sulfone) synthesized from the self-polycondensation of an AB-type monomer like 4-chloro-4′-(hydroxyphenyloxy)diphenylsulfone.[1]

PropertyValue
Number Average Molecular Weight (Mn)> 40,000 g/mol
Weight Average Molecular Weight (Mw)> 110,000 g/mol [1]
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)180 - 230 °C
5% Weight Loss Temperature (TGA)> 450 °C in N₂
Inherent Viscosity0.40 - 0.61 dL/g[2]
Tensile Strength> 68 MPa[2]
Young's Modulus> 0.80 GPa[2]

Visualizations

The following diagrams illustrate the general workflow for the synthesis of an AB-type monomer and its subsequent self-polycondensation to form a poly(ether sulfone).

monomer_synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products A2 A-A Monomer (e.g., 4,4'-Dichlorodiphenyl sulfone) Reaction Nucleophilic Aromatic Substitution (in DMAc/Toluene with K₂CO₃) A2->Reaction B2 B-B Monomer (e.g., Hydroquinone) B2->Reaction AB_Monomer AB-Type Monomer (e.g., 4-chloro-4'-(hydroxyphenyloxy)diphenylsulfone) Reaction->AB_Monomer Byproducts Byproducts (KCl, H₂O) Reaction->Byproducts

Caption: Workflow for the synthesis of an AB-type monomer.

polymer_synthesis cluster_monomer Starting Material cluster_polymerization Polymerization Process cluster_final_product Final Product AB_Monomer AB-Type Monomer Polycondensation Self-Polycondensation (in DMAc with K₂CO₃) AB_Monomer->Polycondensation Polymer Poly(ether sulfone) Polycondensation->Polymer Salt Salt Byproduct Polycondensation->Salt

Caption: Workflow for the self-polycondensation of an AB-type monomer.

References

Application Notes and Protocols for the Quantification of p-Chlorobenzyl-p-chlorophenyl sulfone in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfone (CPPS), also known as bis(4-chlorophenyl) sulfone (BCPS), is a persistent organic pollutant that has been detected in various environmental compartments. Its presence in the environment is a concern due to its potential for bioaccumulation and long-range transport. Accurate quantification of CPPS in environmental samples is crucial for assessing its environmental fate, exposure risks, and the efficacy of potential remediation strategies.

These application notes provide detailed protocols for the quantification of CPPS in various environmental matrices, including soil, water, and biological tissues. The methodologies are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound (CPPS) in various environmental samples from scientific studies. These values can serve as a reference for environmental monitoring and research.

Table 1: Concentration of CPPS in Aquatic Biota

SpeciesTissueLocationConcentration Range (ng/g lipid weight)Reference
Perch (Perca fluviatilis)MuscleLatvian coastal area40 - 100[1]
Freshwater Fish (Sander lucioperca, Silurus glanis, Lota lota)Whole bodyAustria1.3 - 9.3[2]
Herring (Clupea harengus)MuscleBaltic Sea~30
Guillemot (Uria aalge)EggBaltic Seaup to 2000
Grey Seal (Halichoerus grypus)BlubberBaltic Sea~60
Cormorant (Phalacrocorax carbo sinensis)Breast MuscleAustria4.3 - 40[2]
Cormorant (Phalacrocorax carbo sinensis)LiverAustria28 - 86[2]

Table 2: Concentration of CPPS in Other Environmental Matrices

MatrixLocationConcentrationReference
Marine WaterGerman Bightup to 1.5 ng/L
SedimentEuropeDetected
Human LiverNot SpecifiedDetected

Experimental Protocols

Protocol 1: Quantification of CPPS in Biological Tissues using GC-MS

This protocol is adapted from methodologies used for the analysis of persistent organic pollutants in biological samples.

1. Sample Preparation (Extraction and Clean-up)

  • Homogenization: Homogenize a known weight (e.g., 1-5 g) of the biological tissue sample.

  • Lipid Determination: Determine the lipid content of a subsample gravimetrically.

  • Extraction:

    • Mix the homogenized sample with a drying agent (e.g., anhydrous sodium sulfate).

    • Perform a hot Soxhlet extraction for 6-8 hours with a mixture of hexane and dichloromethane (1:1, v/v).

    • Alternatively, use a pressurized liquid extraction (PLE) method with appropriate solvents.

  • Clean-up:

    • Concentrate the extract under a gentle stream of nitrogen.

    • Perform gel permeation chromatography (GPC) to remove lipids.

    • Further clean-up the extract using a silica gel column. Elute with solvents of increasing polarity (e.g., hexane, dichloromethane/hexane mixtures) to separate interfering compounds.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes.

      • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z):

      • Quantifier ion: To be determined based on the mass spectrum of a CPPS standard (likely a molecular ion or a major fragment).

      • Qualifier ions: At least two other characteristic ions for confirmation.

3. Quantification

  • Prepare a calibration curve using certified standards of CPPS.

  • Use an internal standard (e.g., a labeled analogue of CPPS or a compound with similar chemical properties) to correct for variations in extraction efficiency and instrument response.

  • Calculate the concentration of CPPS in the sample based on the calibration curve and normalize to the lipid content.

Protocol 2: Quantification of CPPS in Water Samples using SPE and LC-MS/MS

This protocol outlines a general procedure for the analysis of CPPS in water, which can be optimized based on the specific instrumentation and water matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filtration: Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (or a polymer-based sorbent) with methanol followed by deionized water.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with deionized water to remove salts and other polar interferences.

  • Elution: Elute the retained CPPS from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of organic phase (B) over a suitable time to achieve good chromatographic separation.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The m/z of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule of CPPS.

      • Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation. The specific transitions need to be determined by direct infusion of a CPPS standard into the mass spectrometer.

3. Quantification

  • Prepare a matrix-matched calibration curve using CPPS standards in clean water that has undergone the same SPE procedure.

  • Use an appropriate internal standard to improve accuracy and precision.

  • Calculate the concentration of CPPS in the water sample based on the calibration curve.

Protocol 3: Quantification of CPPS in Soil and Sediment Samples using GC-MS

This protocol provides a framework for the analysis of CPPS in solid environmental matrices.

1. Sample Preparation (Extraction and Clean-up)

  • Drying and Sieving: Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Extraction:

    • Perform pressurized liquid extraction (PLE) or Soxhlet extraction on a known weight of the sample (e.g., 10-20 g) using a suitable solvent mixture (e.g., hexane/acetone 1:1, v/v).

  • Clean-up:

    • Concentrate the extract.

    • For samples with high organic matter content, a multi-step clean-up may be necessary, potentially including GPC and silica gel chromatography as described in Protocol 1. For cleaner samples, a simple filtration or a pass-through SPE cartridge might be sufficient.

2. GC-MS Analysis

  • Follow the GC-MS conditions as outlined in Protocol 1.

3. Quantification

  • Prepare a calibration curve using CPPS standards.

  • Use a suitable internal standard added to the sample before extraction.

  • Calculate the concentration of CPPS in the soil or sediment sample, and report it on a dry weight basis.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Biota, Soil, Water) Extraction Extraction (Soxhlet, PLE, SPE) Sample->Extraction Cleanup Clean-up (GPC, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting (ng/g or ng/L) Quantification->Reporting

Caption: Workflow for the quantification of CPPS using GC-MS.

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Concentration SPE->Elution LCMSMS LC-MS/MS Analysis (MRM Mode) Elution->LCMSMS Data_Acquisition Data Acquisition LCMSMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting (ng/L) Quantification->Reporting

References

Application Notes and Protocols for the Infrared Determination of p-Chlorobenzyl-p-chlorophenyl Sulfone Residues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the determination of p-Chlorobenzyl-p-chlorophenyl sulfone residues, particularly in agricultural samples such as pears. The methodology is based on the established analytical procedures involving solvent extraction, chromatographic cleanup, and subsequent quantification by infrared spectrophotometry.

Introduction

This compound is an oxidation product of the acaricide p-chlorobenzyl p-chlorophenyl sulfide. Monitoring its residue levels is crucial for assessing food safety and environmental contamination. Infrared (IR) spectroscopy offers a specific and reliable method for the quantification of this sulfone, leveraging its characteristic absorption bands. This protocol outlines the complete workflow from sample preparation to final analysis.

Principle

The method involves the extraction of this compound residues from the sample matrix using an organic solvent. The extract is then purified using column chromatography to remove interfering co-extractives. The concentration of the sulfone in the purified extract is determined by measuring the absorbance at a specific wavelength in the infrared region using a spectrophotometer. The absorbance is proportional to the concentration of the analyte, allowing for quantitative analysis.

Materials and Reagents

  • Solvents: Carbon disulfide (CS₂), Benzene, Petroleum ether (boiling range 30-60°C)

  • Adsorbent: Attaclay (activated by heating)

  • Drying agent: Anhydrous sodium sulfate

  • Reference Standard: Pure this compound

  • Glassware: Beakers, graduated cylinders, flasks, chromatographic columns

Experimental Protocols

Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh a representative sample of the commodity (e.g., 1000 grams of pears).

  • Homogenization: Homogenize the sample with a suitable volume of benzene (e.g., 2 ml of benzene per gram of fruit) in a blender.

  • Tumbling: Transfer the homogenate to a container and tumble for 1 hour to ensure thorough extraction.

  • Filtration: Filter the extract through a cheesecloth layer to remove solid particles.

  • Centrifugation: Centrifuge the filtered extract to separate the benzene layer from the aqueous phase.

  • Concentration: Carefully decant the benzene extract and concentrate it to a smaller volume using a Snyder column.

Chromatographic Cleanup
  • Column Preparation: Pack a chromatographic column with activated Attaclay.

  • Sample Loading: Load the concentrated benzene extract onto the prepared column.

  • Elution:

    • Elute the column with a specific volume of benzene to remove interfering substances.

    • Subsequently, elute the this compound from the column using a mixture of benzene and petroleum ether.

  • Solvent Evaporation: Evaporate the solvent from the collected sulfone fraction to dryness under a gentle stream of air.

Infrared Spectrophotometric Determination
  • Sample Reconstitution: Dissolve the residue from the evaporation step in a precise volume of carbon disulfide.

  • IR Analysis:

    • Transfer the carbon disulfide solution to a microcell suitable for IR analysis.

    • Scan the sample in the infrared spectrophotometer over the appropriate wavenumber range.

  • Quantification: Measure the absorbance of the characteristic peak for this compound at approximately 1155 cm⁻¹.

  • Calibration: Prepare a series of standard solutions of this compound in carbon disulfide and measure their absorbance to construct a calibration curve.

  • Calculation: Determine the concentration of the sulfone in the sample by comparing its absorbance to the calibration curve.

Quantitative Data

The following table summarizes the key quantitative parameters associated with this analytical method.

ParameterValueReference
Infrared Absorption Maximum 1155 cm⁻¹[1][2]
Half-life on Pears 7 days[1][2]

Note: Specific data on limit of detection (LOD), limit of quantification (LOQ), and recovery rates were not explicitly provided in the primary reference material. These parameters should be determined during method validation in the user's laboratory.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of this compound residues.

experimental_workflow sample Sample Collection (e.g., Pears) extraction Solvent Extraction (Benzene) sample->extraction cleanup Chromatographic Cleanup (Attaclay Column) extraction->cleanup analysis Infrared Spectrophotometry (1155 cm⁻¹) cleanup->analysis quantification Quantification analysis->quantification logical_relationship cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis weighing Weighing homogenization Homogenization weighing->homogenization extraction Extraction homogenization->extraction concentration Concentration extraction->concentration chromatography Column Chromatography concentration->chromatography ir_measurement IR Measurement chromatography->ir_measurement data_analysis Data Analysis ir_measurement->data_analysis

References

Application Notes and Protocols for the Safe Handling and Storage of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A complete Safety Data Sheet (SDS) for p-Chlorobenzyl-p-chlorophenyl sulfone (CAS No. 7082-99-7) was not available at the time of writing. The information provided herein is compiled from various sources providing partial safety data and information on structurally related compounds. These protocols and notes should be used as a guide and supplemented with a comprehensive risk assessment by qualified personnel before handling this chemical.

Introduction

This compound, also known as Chlorbenside-sulfone, is a chemical compound used in research and development. Due to the limited availability of comprehensive safety data, cautious handling and strict adherence to safety protocols are imperative to minimize potential risks to researchers, scientists, and drug development professionals. These application notes provide a detailed overview of the known properties and recommended procedures for the safe handling and storage of this compound.

Chemical and Physical Properties

The following table summarizes the available physical and chemical data for this compound.

PropertyData
Chemical Name This compound
Synonyms Chlorbenside-sulfone, 1-Chloro-4-[[(4-chlorophenyl)methyl]sulfonyl]benzene, 4-Chlorobenzyl 4-chlorophenyl sulfone[1]
CAS Number 7082-99-7[1]
Molecular Formula C₁₃H₁₀Cl₂O₂S[1]
Molecular Weight 301.19 g/mol [1]
Appearance Neat[1]
Storage Temperature 20 °C

Toxicological Data

Toxicity MetricValueSpeciesRoute
Acute Oral LD50 Data not available--
Acute Dermal LD50 Data not available--
Acute Inhalation LC50 Data not available--
Skin Irritation Data not available (Mild irritation observed for a related compound)[2]--
Eye Irritation Data not available--
Carcinogenicity Data not available--

Experimental Protocols

The following protocols are based on available partial safety data and general best practices for handling research chemicals with unknown toxicity.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are required[4].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation before use[4].

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used[4].

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling Chemical assess_risk Assess Risk of Exposure (Inhalation, Dermal, Eye) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on Task don_ppe Don PPE Correctly select_ppe->don_ppe ppe_items Eye Protection Chemical Goggles Hand Protection Resistant Gloves Respiratory Protection Respirator (if needed) Body Protection Lab Coat/Apron select_ppe->ppe_items end_ppe Proceed with Handling don_ppe->end_ppe

PPE Selection Workflow
  • Work in a well-ventilated area, preferably in a chemical fume hood[4].

  • Avoid the formation of dust and aerosols[4].

  • Avoid contact with skin, eyes, and clothing[4].

  • Wash hands thoroughly after handling.

  • Use appropriate tools to handle the material to avoid direct contact.

  • Store in a cool, dry, and well-ventilated place[4].

  • Keep the container tightly closed to prevent contamination and exposure to moisture, as the substance is moisture-sensitive[4].

  • Store away from incompatible materials.

Storage_Protocol cluster_storage Chemical Storage Protocol receive Receive Chemical inspect Inspect Container for Damage receive->inspect label_check Verify Label Information inspect->label_check If Intact storage_location Store in Designated Location label_check->storage_location conditions Temperature Cool Atmosphere Dry & Well-Ventilated Container Tightly Closed Compatibility Away from Incompatible Materials storage_location->conditions log Log in Inventory storage_location->log Spill_Disposal_Workflow cluster_spill Spill and Disposal Logical Flow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill (No Dust Generation) contain->cleanup dispose Dispose of Waste in Sealed Containers cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report Incident decontaminate->report

References

Synthesis of Novel Derivatives from p-Chlorobenzyl-p-chlorophenyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from p-Chlorobenzyl-p-chlorophenyl sulfone. The protocols outlined below are based on established chemical principles for the derivatization of diaryl sulfones and related structures, offering a foundational guide for the exploration of new chemical entities with potential therapeutic applications.

Introduction

This compound is a diaryl sulfone derivative that serves as a versatile scaffold for the development of new pharmacological agents. The presence of two chlorophenyl rings and a benzylic methylene bridge offers multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds. Diaryl sulfone moieties are present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document details procedures for the synthesis of nitro, amino, and bromo derivatives of this compound, along with their potential applications based on the biological activities of analogous structures.

Applications of this compound Derivatives

Derivatives of this compound are of significant interest in drug discovery due to the established biological activities of the broader diaryl sulfone class of compounds. Potential therapeutic applications include:

  • Anticancer Agents: Many diaryl sulfone derivatives have demonstrated potent anticancer activity. The synthesized derivatives could be screened against various cancer cell lines to identify novel therapeutic leads. For instance, some 1,3-diarylpyrazolone derivatives have shown significant antiproliferative activity against non-small cell lung cancer cell lines.

  • Antimicrobial Agents: The sulfone functional group is a key component of sulfonamide antibiotics. Novel derivatives of this compound could exhibit antibacterial and antifungal properties. Studies on benzyl phenyl sulfide derivatives have shown that the presence of a 4-nitrobenzyl group and a 4-chlorophenyl group can lead to significant antimicrobial activity.

  • Enzyme Inhibitors: Diaryl sulfones have been investigated as inhibitors of various enzymes. The synthesized compounds could be tested for their inhibitory activity against enzymes implicated in disease pathways.

Data Presentation: Biological Activities of Structurally Related Sulfone Derivatives

The following tables summarize the biological activities of various diaryl sulfone and benzyl phenyl sulfide derivatives, providing a rationale for the synthesis and screening of novel analogs based on the this compound scaffold.

Table 1: Anticancer Activity of Diaryl Sulfone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3-DiarylpyrazolonesA549 (Lung Carcinoma)Varies[1]
1,3-DiarylpyrazolonesNCI-H522 (Lung Carcinoma)Varies[1]
1,3-Diaryl/heteroarylprop-2-en-1-oneHep-3b (Hepatocellular Carcinoma)3.39[2]
1,3-Diaryl/heteroarylprop-2-en-1-oneMOLT-4 (Leukemia)3.63[2]
Diaryl and Heteroaryl SulfidesMCF-7 (Breast Cancer)Micromolar range[3]

Table 2: Antimicrobial Activity of Sulfone and Sulfide Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
4-Nitrobenzyl 4-chlorophenyl sulfideVariousNot specified[4]
Benzyl phenyl sulfide derivativesMethicillin-resistant S. aureus2-64[5]
Benzyl guanidine derivative (9m)S. aureus0.5[6]
Benzyl guanidine derivative (9m)E. coli1[6]
Aminoguanidine hydrazone (10d)S. aureus1[7]
Aminoguanidine hydrazone (10d)E. coli16[7]

Experimental Protocols

The following are detailed protocols for the synthesis of novel derivatives from this compound.

Protocol 1: Synthesis of Nitro Derivatives of this compound

This protocol describes the nitration of the aromatic rings of this compound. The sulfonyl group is a deactivating group, directing electrophilic substitution to the meta position. The p-chlorobenzyl group is a weak ortho, para-director. Therefore, a mixture of mono- and di-nitro isomers is expected.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the nitro derivatives.

Protocol 2: Synthesis of Amino Derivatives from Nitro-p-Chlorobenzyl-p-chlorophenyl Sulfone

This protocol describes the reduction of the nitro group(s) on the aromatic rings to amino groups.

Materials:

  • Nitro-p-Chlorobenzyl-p-chlorophenyl sulfone (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the nitro derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the amino derivative.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of Bromo Derivative at the Benzylic Position

This protocol describes the free-radical bromination of the benzylic methylene bridge.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or acetonitrile

  • Sodium thiosulfate solution (aqueous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the benzylic bromide derivative.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_nitration Nitration cluster_reduction Reduction cluster_bromination Bromination start This compound nitration Nitration (HNO3, H2SO4) start->nitration Protocol 1 bromination Benzylic Bromination (NBS, Initiator) start->bromination Protocol 3 nitro_product Nitro Derivatives nitration->nitro_product reduction Reduction (Fe, NH4Cl) nitro_product->reduction Protocol 2 amino_product Amino Derivatives reduction->amino_product bromo_product Benzylic Bromo Derivative bromination->bromo_product

Caption: Synthetic routes for the derivatization of this compound.

Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel anticancer derivative of this compound, targeting a key kinase in a cancer cell proliferation pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Novel Sulfone Derivative Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel sulfone derivative.

References

The Role of p-Chlorobenzyl p-chlorophenyl sulfone in Material Science: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Chlorobenzyl p-chlorophenyl sulfone is a chemical compound with the molecular formula C₁₃H₁₀Cl₂O₂S. While its close isomer, 4,4'-Dichlorodiphenyl sulfone (DCDPS), is a well-established monomer in the production of high-performance polymers, the specific applications of p-Chlorobenzyl p-chlorophenyl sulfone in material science are not as extensively documented. This report provides an overview of the available information regarding its properties, potential synthesis, and theoretical applications in the development of new materials.

Chemical and Physical Properties

A summary of the key physical and chemical properties of p-Chlorobenzyl p-chlorophenyl sulfone is presented in Table 1. This data is essential for understanding its potential processing conditions and behavior in various material formulations.

PropertyValue
Molecular Formula C₁₃H₁₀Cl₂O₂S
Molecular Weight 301.19 g/mol
CAS Number 7082-99-7

Table 1: Physical and Chemical Properties of p-Chlorobenzyl p-chlorophenyl sulfone

Synthesis Protocols

Proposed Laboratory Synthesis of p-Chlorobenzyl p-chlorophenyl sulfone:

Materials:

  • Sodium 4-chlorobenzenesulfinate

  • 4-Chlorobenzyl bromide

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium 4-chlorobenzenesulfinate in the anhydrous polar aprotic solvent.

  • Slowly add a stoichiometric equivalent of 4-chlorobenzyl bromide to the solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into water.

  • Collect the crude product by filtration and wash thoroughly with water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure p-Chlorobenzyl p-chlorophenyl sulfone.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

PolymerizationConcept Monomer p-Chlorobenzyl p-chlorophenyl sulfone Polycondensation Polycondensation (Nucleophilic Aromatic Substitution) Monomer->Polycondensation Comonomer Biphenol (or other diol) Comonomer->Polycondensation Polymer Novel Polysulfone Polycondensation->Polymer Properties Potentially Modified: - Solubility - Thermal Stability - Mechanical Properties Polymer->Properties

Application Notes and Protocols: Oxidation of p-Chlorobenzyl p-Chlorophenyl Sulfide to its Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. Sulfones are recognized for their chemical stability and unique biological activities. This document provides detailed protocols for the oxidation of p-chlorobenzyl p-chlorophenyl sulfide to its corresponding sulfone, p-chlorobenzyl p-chlorophenyl sulfone. The protocols described herein are based on established oxidation methodologies, offering reliable and reproducible results.

Chemical Reaction

Figure 1: General reaction scheme for the oxidation of p-chlorobenzyl p-chlorophenyl sulfide to p-chlorobenzyl p-chlorophenyl sulfone.

Experimental Protocols

Two common and effective methods for the oxidation of sulfides to sulfones are presented: oxidation using meta-chloroperoxybenzoic acid (m-CPBA) and oxidation using hydrogen peroxide (H₂O₂).

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from general procedures for the oxidation of sulfides using m-CPBA, a widely used and effective oxidizing agent for this transformation.[1][2][3]

Materials:

  • p-Chlorobenzyl p-chlorophenyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve p-chlorobenzyl p-chlorophenyl sulfide (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Oxidant: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 - 2.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The excess m-CPBA ensures complete oxidation to the sulfone.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed.

  • Work-up:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide.

    • Next, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure p-chlorobenzyl p-chlorophenyl sulfone.

Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂)

This protocol utilizes hydrogen peroxide as an environmentally benign oxidant. The use of a suitable solvent like acetonitrile is recommended for the oxidation of benzyl phenyl sulfides.[4][5]

Materials:

  • p-Chlorobenzyl p-chlorophenyl sulfide

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-chlorobenzyl p-chlorophenyl sulfide (1.0 equivalent) in acetonitrile.

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 - 4.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary, but typically proceeds to completion within several hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure p-chlorobenzyl p-chlorophenyl sulfone.

Data Presentation

The following table summarizes the expected quantitative data for the described oxidation protocols. Please note that actual yields may vary depending on the specific reaction scale and conditions.

ParameterProtocol 1 (m-CPBA)Protocol 2 (H₂O₂)
Starting Material p-Chlorobenzyl p-chlorophenyl sulfidep-Chlorobenzyl p-chlorophenyl sulfide
Oxidizing Agent meta-Chloroperoxybenzoic acidHydrogen Peroxide (30%)
Solvent DichloromethaneAcetonitrile
Reaction Temperature 0 °C to Room TemperatureReflux (~82 °C)
Typical Reaction Time 2 - 6 hours4 - 12 hours
Expected Yield > 90%> 85%
Product Purity High after chromatographyHigh after recrystallization/chromatography
Byproducts m-Chlorobenzoic acidWater

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the oxidation of p-chlorobenzyl p-chlorophenyl sulfide to its sulfone.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_sulfide p-Chlorobenzyl p-chlorophenyl sulfide reaction_vessel Dissolve sulfide in solvent Add oxidant Stir at specified temperature start_sulfide->reaction_vessel start_oxidant Oxidizing Agent (m-CPBA or H₂O₂) start_oxidant->reaction_vessel workup_steps Quench reaction Liquid-liquid extraction Wash organic layer Dry and concentrate reaction_vessel->workup_steps Reaction completion purification_method Column Chromatography or Recrystallization workup_steps->purification_method Crude product final_product p-Chlorobenzyl p-chlorophenyl sulfone purification_method->final_product Pure product

Caption: Experimental workflow for sulfone synthesis.

Logical Relationship of Reaction Components

The diagram below outlines the logical relationship between the reactants, reagents, and products in the oxidation reaction.

reaction_relationship cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Sulfide Sulfide Substrate (p-chlorobenzyl p-chlorophenyl sulfide) Sulfone Sulfone Product (p-chlorobenzyl p-chlorophenyl sulfone) Sulfide->Sulfone is oxidized to Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Sulfone facilitates oxidation Byproduct Byproduct (e.g., m-chlorobenzoic acid, Water) Oxidant->Byproduct is reduced to Solvent Solvent (e.g., DCM, Acetonitrile) Solvent->Sulfone provides medium

References

Application Notes and Protocols for p-Chlorobenzyl p-chlorophenyl sulfone and its Precursor in Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-Chlorobenzyl-p-chlorophenyl sulfone is a chemical compound relevant to the field of pest control, primarily as a metabolic product of the historical acaricide, Chlorbenside. Chlorbenside, chemically known as p-chlorobenzyl p-chlorophenyl sulfide, was utilized for the control of mites on various agricultural crops. Following application, the sulfide is oxidized to the corresponding sulfoxide and subsequently to the more stable and persistent sulfone. While not formulated as a primary active ingredient itself, the formation of this compound is integral to the overall toxicological profile and residual activity of Chlorbenside.

These application notes provide a detailed overview of the historical formulations of Chlorbenside and the protocols for their preparation and application, with the understanding that the sulfone is the key metabolite of interest.

Application Notes

Two common formulations of Chlorbenside were historically available for agricultural use: a 20% Wettable Powder (WP) and a 20% Emulsifiable Concentrate (EC).

Formulation Data
Formulation TypeActive IngredientConcentration (% w/w or w/v)Inert Ingredients (Typical)
Wettable Powder (WP)p-Chlorobenzyl p-chlorophenyl sulfide20%Inert carrier (e.g., kaolin, talc), wetting agent, dispersing agent.[1][2]
Emulsifiable Concentrate (EC)p-Chlorobenzyl p-chlorophenyl sulfide20%Solvent (e.g., xylene, petroleum distillates), emulsifier.[1][3][4]
Target Pests and Application Recommendations
Formulation TypeTarget PestsTarget CropsApplication Rate (Typical)Application Method
20% Wettable PowderMite eggs and larvae (e.g., Tetranychus urticae)[5]Fruit trees, ornamentals, nursery stock[5]1-2 lbs per 100 gallons of waterFoliar spray
20% Emulsifiable ConcentrateMite eggs and larvae (e.g., Tetranychus urticae)Fruit trees, ornamentals, nursery stock1-2 pints per 100 gallons of waterFoliar spray
Efficacy Data
CompoundPest SpeciesLife StageLC50 (ppm)Exposure Time
Acaricide Example 1 (e.g., Fenpyroximate)Tetranychus urticaeAdult1.16 - 7.3648 hours[6]
Acaricide Example 2 (e.g., Abamectin)Tetranychus urticaeAdult0.03 - 1.6148 hours[6]
Acaricide Example 3 (e.g., Bifenazate)Tetranychus urticaeImmature0.71 - 9.44144 hours[6]

Experimental Protocols

The following are detailed, representative protocols for the laboratory-scale preparation of 20% Wettable Powder and 20% Emulsifiable Concentrate formulations of p-chlorobenzyl p-chlorophenyl sulfide (Chlorbenside).

Protocol 1: Preparation of a 20% Wettable Powder (WP) Formulation

Objective: To prepare a 100g batch of a 20% Chlorbenside wettable powder.

Materials:

  • p-Chlorobenzyl p-chlorophenyl sulfide (technical grade, 95% purity): 21.05g (equivalent to 20g active ingredient)

  • Inert carrier (e.g., Kaolin clay): 74.95g[1]

  • Wetting agent (e.g., sodium lauryl sulfate): 2.0g

  • Dispersing agent (e.g., lignosulfonate): 2.0g

  • Mortar and pestle or ball mill

  • Spatula

  • Weighing balance

  • Sieve (100-mesh)

Procedure:

  • Accurately weigh all components.

  • In a mortar, combine the p-chlorobenzyl p-chlorophenyl sulfide with a small portion of the kaolin clay and grind to a fine powder.

  • Gradually add the remaining kaolin clay, wetting agent, and dispersing agent to the mortar.

  • Continue to grind and mix the components until a homogenous powder is obtained. For larger quantities, a ball mill can be used for more efficient mixing.

  • Pass the final mixture through a 100-mesh sieve to ensure a uniform particle size.

  • Store the resulting wettable powder in a sealed, airtight container in a cool, dry place.

Protocol 2: Preparation of a 20% Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a 100mL batch of a 20% Chlorbenside emulsifiable concentrate.

Materials:

  • p-Chlorobenzyl p-chlorophenyl sulfide (technical grade, 95% purity): 21.05g (equivalent to 20g active ingredient)

  • Solvent (e.g., Xylene or a high-aromatic petroleum distillate): q.s. to 100mL[1][3]

  • Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants): 5-10g

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Volumetric flask (100mL)

Procedure:

  • Weigh the p-chlorobenzyl p-chlorophenyl sulfide and the emulsifier blend and place them in a glass beaker.

  • Add approximately 70mL of the chosen solvent to the beaker.

  • Place the beaker on a magnetic stirrer and stir until all components are completely dissolved.

  • Carefully transfer the solution to a 100mL volumetric flask.

  • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask.

  • Bring the final volume to 100mL with the solvent.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the resulting emulsifiable concentrate in a tightly sealed, solvent-resistant container in a well-ventilated area.

Mode of Action

Chlorbenside and its sulfone metabolite are understood to act as neurotoxins, a mode of action common to many organochlorine pesticides. The primary target is believed to be the GABA (gamma-aminobutyric acid) receptor in the nervous system of the pest. By interfering with GABAergic neurotransmission, these compounds lead to hyperexcitation of the central nervous system, resulting in paralysis and eventual death of the mite. The sulfone metabolite is generally more persistent and may exhibit greater biological activity than the parent sulfide.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABA Receptor-Chloride Channel Complex Chloride_influx Chloride Ion (Cl-) Influx GABA_receptor->Chloride_influx opens channel for Block Blockage GABA_receptor->Block Chlorbenside Chlorbenside (Sulfide) Sulfone p-Chlorobenzyl-p-chlorophenyl sulfone (Metabolite) Chlorbenside->Sulfone Oxidation in vivo Sulfone->GABA_receptor antagonistically binds to Nerve_Impulse Nerve Impulse Nerve_Impulse->GABA_vesicle triggers GABA_release->GABA_receptor binds to Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_influx->Hyperpolarization Hyperexcitation Hyperexcitation & Paralysis Block->Chloride_influx Block->Hyperexcitation leads to

Caption: Proposed mode of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the formulation and efficacy testing of a pesticide like Chlorbenside.

cluster_formulation Formulation Development cluster_efficacy Efficacy Testing cluster_analysis Analysis start Synthesize/Obtain Active Ingredient (Chlorbenside) formulate_wp Prepare Wettable Powder (WP) Formulation start->formulate_wp formulate_ec Prepare Emulsifiable Concentrate (EC) Formulation start->formulate_ec qc Quality Control (e.g., particle size, emulsion stability) formulate_wp->qc formulate_ec->qc bioassay Perform Bioassays (e.g., leaf dip, spray tower) qc->bioassay culture Rear Target Pest (e.g., Tetranychus urticae) culture->bioassay lc50 Determine LC50/LD50 and other efficacy endpoints bioassay->lc50 field_trials Conduct Field Trials (if applicable) lc50->field_trials data_analysis Statistical Analysis of Efficacy Data lc50->data_analysis field_trials->data_analysis report Generate Report and Application Protocols data_analysis->report

Caption: General experimental workflow for pesticide formulation and testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of p-Chlorobenzyl-p-chlorophenyl sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts reaction between p-chlorobenzyl chloride and p-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst- Use a fresh, anhydrous batch of Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).- Ensure the catalyst has not been exposed to moisture.
Low reaction temperature- Gradually increase the reaction temperature. The reaction of chlorobenzene with sulfuric acid for a similar compound is effective at temperatures between 200° to 250° C.[1][2]
Impure starting materials- Verify the purity of p-chlorobenzyl chloride and p-chlorobenzenesulfonyl chloride using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify starting materials if necessary.
Presence of moisture- Ensure all glassware is oven-dried before use.- Use anhydrous solvents. Moisture can deactivate the catalyst and lead to undesirable side reactions.[3]
Formation of Multiple Products (Isomers) Lack of regioselectivity- Optimize the choice of catalyst. While FeCl₃ is common, other Lewis acids or condensing agents like boric acid might offer better selectivity.[1] - Control the reaction temperature, as higher temperatures can sometimes lead to the formation of undesired isomers.
Side reactions- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Difficult Product Isolation/Purification Emulsion formation during workup- This can be caused by the presence of moisture during the reaction.[3] - During the workup, use hot acidified water to wash the organic layer, which helps in breaking emulsions and removing the catalyst.[3]
Product co-crystallizes with impurities- Employ selective recrystallization from a suitable solvent like monochlorobenzene to isolate the desired p,p'-isomer.[3] - Consider column chromatography for purification if recrystallization is ineffective.
Reaction Stalls or is Sluggish Insufficient catalyst- Increase the molar ratio of the catalyst. However, be cautious as excess catalyst can lead to more side products.
Poor mixing- Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of reactants and catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts reaction. This involves the reaction of a p-chlorobenzyl derivative (like p-chlorobenzyl chloride) with a p-chlorophenylsulfonyl derivative (like p-chlorobenzenesulfonyl chloride) using a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).[1]

Q2: How can I minimize the formation of ortho- and meta-isomers?

A2: Isomer formation is a common challenge in Friedel-Crafts reactions. To favor the para-substituted product:

  • Catalyst Choice: The choice of catalyst can influence regioselectivity. Experiment with different Lewis acids.

  • Temperature Control: Running the reaction at a controlled, and often lower, temperature can enhance the selectivity for the thermodynamically more stable para-isomer.

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution.

Q3: What are the critical parameters to control for a high yield?

A3: For optimal yield, focus on the following:

  • Anhydrous Conditions: Moisture is detrimental as it can deactivate the catalyst and cause emulsions during workup.[3]

  • Purity of Reactants: Use high-purity starting materials.

  • Reaction Temperature: The optimal temperature should be determined experimentally to balance reaction rate and selectivity. For the related synthesis of bis-(4-chlorophenyl) sulfone, temperatures in the range of 200° to 250° C have been used with sulfuric acid.[1][2]

  • Stoichiometry: Carefully control the molar ratios of the reactants and the catalyst.

Q4: What is the best method for purifying the final product?

A4: Purification is often achieved through selective crystallization. For the structurally similar bis(4-chlorophenyl) sulfone, recrystallization from monochlorobenzene has been shown to be effective in separating the desired 4,4'-isomer from other isomers.[3] Following the reaction, a wash with hot acidified water is recommended to remove the catalyst.[3]

Experimental Protocols

General Protocol for Friedel-Crafts Synthesis of this compound

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Preparation: Ensure all glassware is thoroughly dried in an oven. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the solvent (e.g., dry monochlorobenzene).

  • Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., ferric chloride) to the solvent with stirring.

  • Reactant Addition: Slowly add p-chlorobenzenesulfonyl chloride to the mixture. Following this, add p-chlorobenzyl chloride dropwise from the dropping funnel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • Workup: After completion, cool the reaction mixture. Carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.

Visualizations

Synthesis_Pathway p-chlorobenzyl chloride p-chlorobenzyl chloride Intermediate_Complex Electrophilic Intermediate p-chlorobenzyl chloride->Intermediate_Complex Reacts with p-chlorobenzenesulfonyl chloride p-chlorobenzenesulfonyl chloride p-chlorobenzenesulfonyl chloride->Intermediate_Complex Activated by Lewis Acid (e.g., FeCl3) Lewis Acid (e.g., FeCl3) Lewis Acid (e.g., FeCl3)->p-chlorobenzenesulfonyl chloride Product This compound Intermediate_Complex->Product Byproduct HCl Intermediate_Complex->Byproduct

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Reaction Setup (Anhydrous Conditions) B Addition of Reactants & Catalyst A->B C Heating & Reflux B->C D Reaction Monitoring (TLC/GC) C->D E Workup (Quenching & Extraction) D->E F Purification (Recrystallization) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Catalyst Check Catalyst Activity (Fresh Sample?) Check_Moisture->Check_Catalyst No Solution1 Dry Glassware & Solvents Check_Moisture->Solution1 Yes Check_Temp Optimize Temperature Check_Catalyst->Check_Temp No Solution2 Use Fresh Catalyst Check_Catalyst->Solution2 Yes Check_Purity Verify Reactant Purity Check_Temp->Check_Purity No Solution3 Adjust Temperature Check_Temp->Solution3 Yes Solution4 Purify Starting Materials Check_Purity->Solution4 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-Chlorobenzyl-p-chlorophenyl sulfone.

Disclaimer: Detailed experimental data for the purification of this compound is not widely available in published literature. The following protocols and data are based on established methods for the purification of the closely related and structurally similar compound, bis(4-chlorophenyl) sulfone, and general principles of organic chemistry. These should serve as a starting point for developing a specific purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a crystalline solid, are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability when dealing with relatively pure crude products, while column chromatography is excellent for separating the target compound from impurities with different polarities.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities largely depend on the synthetic route. If prepared via a Friedel-Crafts reaction between p-chlorobenzyl chloride and p-chlorobenzenesulfonyl chloride, potential impurities include:

  • Isomeric Products: Ortho- and meta-substituted isomers can form during the electrophilic aromatic substitution.

  • Unreacted Starting Materials: Residual p-chlorobenzyl chloride and p-chlorobenzenesulfonyl chloride.

  • Byproducts from Side Reactions: Poly-alkylated or poly-sulfonated products, and decomposition products if the reaction temperature was not well-controlled.

Q3: Which solvents are suitable for the recrystallization of this compound?

  • Single Solvents: Monochlorobenzene, ethanol, isopropanol, acetic acid, and toluene.

  • Solvent Mixtures: Ethanol/water, Toluene/hexanes, or Ethyl acetate/hexanes. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2]

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing aromatic sulfones.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)1. The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent. 2. The solution is supersaturated to a very high degree. 3. High concentration of impurities.1. Re-heat the solution and add more solvent to decrease saturation. 2. Try a solvent with a lower boiling point. 3. Use a solvent pair. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[4] 4. Induce crystallization by scratching the inside of the flask or adding a seed crystal. 5. Cool the solution very slowly.
No Crystal Formation 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Place the solution in an ice bath or refrigerator to further decrease solubility. 3. Add a small seed crystal of the pure compound. 4. Scratch the inner surface of the flask with a glass rod at the meniscus. 5. If using a single solvent, consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise.[5]
Low Recovery 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate the mother liquor to obtain a second crop of crystals. 2. Ensure the solution is cooled thoroughly in an ice bath before filtration. 3. Minimize the volume of cold solvent used to wash the crystals. 4. During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent crystallization.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing (Asymmetric peaks with a trailing edge)1. Column Overload: Too much sample loaded onto the column.[6] 2. Secondary Interactions: The analyte is interacting with the stationary phase in multiple ways (e.g., polar interactions with silica gel).[7] 3. Column Degradation: The stationary phase is damaged or contaminated.[7]1. Reduce the amount of sample loaded onto the column. 2. Add a small amount of a polar modifier (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to block active sites on the silica gel. 3. Use a less polar solvent system if the compound is eluting too slowly. 4. Ensure the column is packed properly and has not been compromised.
Poor Separation (Co-elution of compound and impurities)1. Inappropriate Solvent System: The eluent polarity is too high or too low. 2. Similar Polarity of Compounds: The target compound and impurities have very similar polarities.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[8] 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Try a different stationary phase (e.g., alumina, reversed-phase silica). 4. Consider preparative HPLC for difficult separations.
Cracked or Channeled Column 1. Improper Packing: The column was not packed uniformly. 2. Running the Column Dry: The solvent level dropped below the top of the stationary phase.1. Repack the column carefully, ensuring a uniform slurry and gentle settling. 2. Always maintain a level of solvent above the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable single solvent. If it is sparingly soluble at room temperature, heat the mixture. If it dissolves completely upon heating and crystals form upon cooling, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for aromatic sulfones is a mixture of ethyl acetate and hexanes.[8][9] Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: General Solubility Characteristics of Aromatic Sulfones for Recrystallization Solvent Selection

SolventPolarityTypical Solubility BehaviorNotes
HexaneNon-polarLowOften used as an anti-solvent.
TolueneNon-polarModerate to Good (when hot)Good for many aromatic compounds.
DichloromethanePolar aproticHighOften too good of a solvent for recrystallization.
Ethyl AcetatePolar aproticModerate to HighCan be a good single solvent or part of a mixture.
AcetonePolar aproticHighSimilar to dichloromethane.
IsopropanolPolar proticModerate (increases with heat)A common choice for recrystallization.
EthanolPolar proticModerate (increases with heat)Often used with water as a co-solvent.
MethanolPolar proticModerate to HighMore polar than ethanol.
WaterVery polarVery LowCan be used as an anti-solvent with polar organic solvents.

Note: This table provides general guidance. Experimental verification is crucial for selecting the optimal solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filt->cool Clear Solution vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Purified Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start tlc 1. TLC Solvent System Optimization start->tlc packing 2. Pack Column with Silica Gel tlc->packing loading 3. Load Crude Sample packing->loading elution 4. Elute with Optimized Solvent loading->elution fractions 5. Collect Fractions elution->fractions analyze 6. Analyze Fractions by TLC fractions->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for purification by column chromatography.

References

managing stability and degradation of p-Chlorobenzyl-p-chlorophenyl sulfone solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-Chlorobenzyl-p-chlorophenyl sulfone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability and degradation of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in solution?

A1: In its solid, crystalline form, this compound is a stable compound under standard laboratory conditions.[1][2] When dissolved, its stability is influenced by the solvent, pH, temperature, and exposure to light. Solutions in common organic solvents like acetonitrile and methanol are relatively stable at room temperature when protected from light. However, prolonged exposure to harsh conditions can lead to degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use tightly sealed containers to prevent solvent evaporation.

  • For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is practically insoluble in water.[3] It exhibits good solubility in organic solvents such as:

  • Acetonitrile

  • Methanol

  • Dichloromethane

  • Chloroform

  • Acetone

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions. 2. Review storage conditions (see FAQs). 3. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).
Decrease in assay value over time The compound is degrading in the prepared solution.1. Investigate the influence of pH, temperature, and light on solution stability. 2. Use a validated stability-indicating HPLC method for accurate quantification (see Experimental Protocols). 3. Prepare solutions fresh before use if instability is confirmed.
Precipitation in the solution The concentration of the compound exceeds its solubility in the chosen solvent, or the temperature has decreased significantly.1. Gently warm the solution and sonicate to redissolve the precipitate. 2. If precipitation persists, consider using a different solvent with higher solubility or preparing a more dilute solution.
Discoloration of the solution This may indicate degradation, particularly photolytic or oxidative degradation.1. Discard the solution. 2. Prepare a fresh solution and ensure it is protected from light and stored under an inert atmosphere if necessary.

Stability and Degradation Data

The following tables summarize illustrative quantitative data from forced degradation studies on this compound in a solution of acetonitrile:water (1:1 v/v). These studies aim to achieve a target degradation of 5-20%.[4][5]

Table 1: Hydrolytic Degradation of this compound

Condition Time (hours) Temperature (°C) % Degradation Major Degradation Products
0.1 M HCl2480~5%4-chlorobenzenesulfonic acid, 4-chlorobenzyl alcohol
Water2480< 2%Minimal degradation
0.1 M NaOH2480~15%Bis(4-chlorophenyl) ether, 4-chlorobenzenesulfonic acid

Table 2: Oxidative Degradation of this compound

Condition Time (hours) Temperature (°C) % Degradation Major Degradation Products
3% H₂O₂24Room Temperature~10%Hydroxylated derivatives

Table 3: Thermal and Photolytic Degradation of this compound

Condition Time (hours) % Degradation Major Degradation Products
Thermal (80°C in solution)48~8%Similar to hydrolytic degradation
Photolytic (ICH Q1B)24< 5%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of this compound to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours. Cool and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to resolve the main peak from the degradation product peaks in the chromatograms of the stressed samples.

Visualizations

Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_acid Acidic cluster_base Alkaline parent This compound acid_prod1 4-chlorobenzenesulfonic acid parent->acid_prod1 H⁺/H₂O acid_prod2 4-chlorobenzyl alcohol parent->acid_prod2 H⁺/H₂O base_prod1 Bis(4-chlorophenyl) ether parent->base_prod1 OH⁻/H₂O base_prod2 4-chlorobenzenesulfonic acid parent->base_prod2 OH⁻/H₂O G cluster_stress Forced Degradation start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidation start->oxidative thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis method_dev Method Development & Validation analysis->method_dev

References

thermal degradation pathways of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of aryl sulfones, with a focus on compounds structurally related to p-Chlorobenzyl-p-chlorophenyl sulfone.

Troubleshooting Guide

Encountering unexpected results during thermal analysis is a common challenge. This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause(s) Recommended Solution(s)
No observable decomposition within the expected temperature range. The compound is more thermally stable than anticipated. The heating rate is too fast to detect the onset of decomposition. Insufficient sample mass.Increase the final temperature of the experiment. Decrease the heating rate (e.g., to 10°C/min) to improve resolution.[1] Ensure an adequate sample mass is used (typically 5-20 mg for TGA).[1]
Inconsistent or non-reproducible TGA/DSC results. Inhomogeneous sample. Variations in experimental conditions (e.g., heating rate, gas flow). Instrument calibration drift.Ensure the sample is homogenous before analysis. Maintain consistent experimental parameters across all runs.[2] Regularly calibrate the TGA/DSC instrument using known standards (e.g., indium, zinc).[3]
Unexpected endothermic or exothermic peaks in DSC/DTA. Sample impurity. Phase transition (e.g., melting, crystallization). Side reactions occurring alongside the main decomposition pathway.Purify the sample and rerun the analysis. Correlate thermal events with visual observation if possible (using a hot-stage microscope). Analyze the evolved gases using a hyphenated technique (e.g., TGA-MS, TGA-FTIR) to identify side products.
Difficulty identifying decomposition products with GC-MS. Products are too volatile or not volatile enough for the GC column. Co-elution of products. Products are not amenable to GC analysis.Adjust the GC temperature program to better separate volatile components.[3] Use a different GC column with a different stationary phase. Employ alternative analytical techniques such as Direct Pyrolysis Mass Spectrometry (DPMS) for less volatile products.[4]
Reaction does not go to completion. Insufficient temperature or time. Reversible reaction or equilibrium is reached. Formation of a stable intermediate or char residue.[4][5]Increase the final temperature or introduce an isothermal hold at the decomposition temperature. Analyze the residue to determine its composition.

Frequently Asked Questions (FAQs)

Q1: What are the typical initial steps in the thermal degradation of aromatic sulfones?

A1: The initial steps often involve the cleavage of the carbon-sulfur bonds. For many aromatic sulfones, a common pathway is the elimination of sulfur dioxide (SO₂), leading to the formation of biphenyl or other coupled aromatic structures.[4][6] In substituted aryl sulfones, cleavage of the bond between the aromatic ring and the sulfonyl group can also occur.

Q2: At what temperature range does the thermal degradation of aromatic sulfones typically occur?

A2: The onset of thermal decomposition for acyclic aromatic sulfones, like diphenyl sulfone, is generally above 350°C.[7][6] However, the exact temperature can be influenced by the nature and position of substituents on the aromatic rings. Some studies on polysulfones show degradation processes occurring in the range of 370°C to 650°C.[4][5]

Q3: What are the expected major products from the thermal degradation of this compound?

Q4: Which analytical techniques are most suitable for studying the thermal degradation of sulfones?

A4: A combination of techniques is often employed for a comprehensive understanding. Thermogravimetric Analysis (TGA) provides information on mass loss as a function of temperature.[1] Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) reveals energetic changes (endothermic or exothermic processes).[1][3] To identify the evolved gaseous products, hyphenated techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly effective.[8] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is also a powerful tool for separating and identifying volatile degradation products.[4]

Q5: How can I determine the kinetics of the thermal degradation process?

A5: The kinetic parameters, such as activation energy (Ea), frequency factor (A), and reaction order (n), can be determined from TGA data using various mathematical models, such as those developed by Horowitz and Metzger or Coats and Redfern.[1]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into an alumina or platinum crucible.[1][7]

  • Experimental Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative degradation.[1][7]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1][7]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol
  • Sample Preparation: Place a small amount (microgram to milligram scale) of the sample into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a specific pyrolysis temperature (e.g., 600°C) in the pyrolyzer, which is directly coupled to the GC inlet.[4]

  • Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. A temperature program is used to separate the individual components. For example, hold at 75°C for 5 minutes, then ramp to 325°C at 20°C/min and hold for 5 minutes.[7][3]

  • Mass Spectrometry: The separated components exiting the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the structure of the degradation products.

Visualizations

Logical Workflow for Investigating Thermal Degradation

G cluster_0 Initial Analysis cluster_1 Product Identification cluster_2 Mechanism & Kinetics A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) - Determine decomposition temperatures A->B C Differential Scanning Calorimetry (DSC) - Identify thermal events (melting, etc.) A->C D TGA-MS / TGA-FTIR - Evolved gas analysis B->D E Py-GC/MS - Separation and identification of volatile products B->E G Kinetic Analysis - Determine activation energy B->G F Data Interpretation - Propose degradation pathways D->F E->F H Comprehensive Thermal Profile F->H Final Report G->H

Caption: Experimental workflow for thermal degradation analysis.

Generalized Thermal Degradation Pathway for Aromatic Sulfones

G A Aromatic Sulfone (Ar-SO2-Ar') B Initial Thermal Energy Input A->B Heat C Radical Intermediates (Ar• + •SO2Ar') B->C C-S Bond Cleavage G Char Residue B->G High Temperature Carbonization D Sulfur Dioxide (SO2) Elimination C->D E Aromatic Radicals (Ar• + Ar'•) D->E F Recombination Products (Ar-Ar', etc.) E->F Radical Recombination

Caption: A simplified degradation pathway for aromatic sulfones.

References

improving the solubility of p-Chlorobenzyl-p-chlorophenyl sulfone for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of p-Chlorobenzyl-p-chlorophenyl sulfone during experiments.

Troubleshooting Guide: Improving Solubility

Researchers may encounter difficulties in dissolving this compound for their experimental needs. This guide offers a systematic approach to addressing these challenges.

Problem: The compound is not dissolving in the desired solvent.

Potential Cause Troubleshooting Steps
Poor Solvent Selection This compound, like many aromatic sulfones, is expected to have low solubility in aqueous solutions. For the related compound 4,4'-Dichlorodiphenyl sulfone, it is known to be insoluble in water but soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate. It is recommended to start with small-scale solubility testing in a range of common laboratory solvents.
Insufficient Sonication or Agitation Ensure the mixture is being adequately agitated. Use a vortex mixer for several minutes. For more resistant particles, sonication in a water bath can be effective in breaking down agglomerates and increasing the surface area available for solvation.
Low Temperature The solubility of most solid compounds increases with temperature. Gently warming the solvent while stirring can significantly improve the dissolution rate. However, be cautious of potential compound degradation at elevated temperatures.
Precipitation Upon Dilution If the compound is first dissolved in a strong organic solvent (e.g., DMSO) and then diluted into an aqueous buffer for an experiment, it may precipitate. To mitigate this, try a stepwise dilution, adding the concentrated stock solution to the aqueous buffer slowly while vortexing. Using a co-solvent system in the final solution can also help maintain solubility.
Compound Purity and Form Impurities or the crystalline form of the compound can affect its solubility. Ensure you are using a high-purity grade of the compound. If available, an amorphous form will generally be more soluble than a crystalline form.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: Which solvents should I try first to dissolve this compound?

A2: A good starting point for solubility screening would include the following solvents, tested in small volumes:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile

  • Dichloromethane (DCM)

  • Ethanol

  • Methanol

Q3: How can I prepare a stock solution for in vitro cell-based assays?

A3: For cell-based assays, DMSO is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5% v/v) to avoid cytotoxicity. Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your culture medium to the desired final concentration.

Q4: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

A4: This is a common issue. Here are a few strategies to overcome this:

  • Decrease the final concentration: The precipitation may be due to exceeding the solubility limit in the final aqueous solution.

  • Use a co-solvent: Prepare the final solution with a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in addition to the DMSO from the stock solution.

  • Stepwise dilution: Add the DMSO stock solution to the aqueous buffer very slowly while continuously vortexing or stirring to allow for better mixing and to avoid localized high concentrations that can trigger precipitation.

  • Use of surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, like Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the compound.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a simple method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • A selection of test solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane)

  • Small glass vials or test tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of this compound into a clean, dry vial.

  • Add 100 µL of the first test solvent to the vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration (10-20 mg/mL).

  • If the solid has not dissolved, add another 400 µL of the solvent (for a total of 500 µL) and vortex again for 1-2 minutes.

  • If the solid dissolves, it is considered moderately soluble (2-4 mg/mL).

  • If the solid still does not dissolve, add another 500 µL of the solvent (for a total of 1 mL) and vortex.

  • If the solid dissolves, it is considered sparingly soluble (1-2 mg/mL). If it does not dissolve, it is considered poorly soluble or insoluble in that solvent at room temperature.

  • Repeat for each test solvent.

Protocol 2: Preparation of a DMSO Stock Solution for in vitro Experiments

This protocol provides a step-by-step guide for preparing a concentrated stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Calculate the mass of this compound needed to prepare the desired volume of the stock solution. The molecular weight of this compound (C₁₃H₁₀Cl₂O₂S) is approximately 317.19 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the calculated amount of the compound into a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube for 2-5 minutes until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Once dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Visualizing the Solubility Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Dissolve this compound solvent_selection Select Solvent (Start with DMSO, Acetone, etc.) start->solvent_selection dissolution_attempt Attempt to Dissolve (Vortex, Gentle Heat) solvent_selection->dissolution_attempt is_dissolved Is it Dissolved? dissolution_attempt->is_dissolved fully_dissolved Solution Prepared Successfully is_dissolved->fully_dissolved Yes troubleshoot Troubleshoot is_dissolved->troubleshoot No increase_temp Increase Temperature (Monitor for Degradation) troubleshoot->increase_temp Option 1 sonicate Use Sonicator troubleshoot->sonicate Option 2 co_solvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->co_solvent Option 3 re_evaluate Re-evaluate Dissolution increase_temp->re_evaluate sonicate->re_evaluate co_solvent->re_evaluate re_evaluate->fully_dissolved Yes consult Consult Literature for Similar Compounds or Determine Solubility Experimentally re_evaluate->consult No

Technical Support Center: Scaling Up p-Chlorobenzyl-p-chlorophenyl sulfone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of p-Chlorobenzyl-p-chlorophenyl sulfone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem ID Observed Issue Potential Cause(s) Recommended Action(s)
SYN-01 Low to no product yield 1. Inactive catalyst (e.g., Lewis acid).2. Insufficient reaction temperature.3. Poor quality starting materials.4. Presence of moisture in the reaction.1. Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃).2. Gradually increase the reaction temperature while monitoring for product formation (e.g., by TLC or HPLC). Typical temperatures for similar Friedel-Crafts reactions range from 120-160°C.[1]3. Verify the purity of p-chlorobenzyl chloride and p-chlorophenylsulfone or its precursor using appropriate analytical techniques (e.g., NMR, GC-MS).4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
SYN-02 Formation of multiple product spots on TLC/peaks in HPLC 1. Isomerization of the p-chlorobenzyl carbocation.2. Polyalkylation of the aromatic ring.3. Side reactions due to impurities in starting materials.1. Formation of ortho- and meta- isomers is a common challenge in Friedel-Crafts reactions. Optimization of the catalyst and reaction temperature may influence isomer distribution. Purification will be necessary to isolate the desired para-isomer.2. Use a molar excess of the p-chlorophenyl sulfone substrate relative to the p-chlorobenzyl chloride to minimize polyalkylation.3. Purify starting materials prior to the reaction.
PUR-01 Difficulty in crystallizing the final product 1. Presence of isomeric impurities.2. Residual solvent.3. Oily byproducts.1. Attempt fractional crystallization using a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents). Seeding with a small amount of pure product can induce crystallization.2. Ensure complete removal of the reaction solvent under reduced pressure.3. Perform a solvent wash (e.g., with hexane) to remove non-polar, oily impurities before attempting crystallization. Column chromatography may be necessary for high purity.
SCA-01 Exothermic reaction leading to loss of control Inadequate heat dissipation at a larger scale.1. Implement controlled, portion-wise addition of the limiting reagent.2. Ensure the reactor has sufficient cooling capacity.3. Dilute the reaction mixture with an appropriate inert solvent to better manage the heat of reaction.
SCA-02 Inconsistent product quality between batches Variations in raw material quality, reaction conditions, or equipment.1. Establish strict specifications for all starting materials.2. Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time.3. Ensure consistent mixing and heat transfer by using well-characterized reactor systems.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism

  • Q1: What is the most common synthetic route for this compound? A1: The most probable and industrially relevant synthetic route is a Friedel-Crafts alkylation. This involves the reaction of a p-chlorobenzyl electrophile source (like p-chlorobenzyl chloride) with p-chlorophenyl sulfone or a suitable precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

  • Q2: What are the likely side reactions to be aware of during the synthesis? A2: Key side reactions include the formation of positional isomers (ortho- and meta- substituted products) and polyalkylation, where more than one p-chlorobenzyl group is attached to the p-chlorophenyl sulfone ring. Over-chlorination of the aromatic rings can also occur if the reaction conditions are too harsh or if certain catalysts like FeCl₃ are used at high temperatures.[2]

Purification & Analysis

  • Q3: What are the recommended methods for purifying crude this compound? A3: The primary method for purification is recrystallization from a suitable solvent, such as ethanol or isopropanol.[1] For removing isomeric and other impurities to achieve high purity, fractional crystallization or column chromatography may be necessary. Washing the crude product with a non-polar solvent like hexane can help remove oily byproducts.

  • Q4: Which analytical techniques are suitable for characterizing the final product and assessing its purity? A4: A combination of techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the presence of isomers and other impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Gas Chromatography (GC): Can be used to analyze for volatile impurities, including residual solvents.

Scale-Up Challenges

  • Q5: What are the critical parameters to monitor during the scale-up of this reaction? A5: Critical parameters include:

    • Temperature: To control the reaction rate and minimize side reactions.

    • Rate of addition of reactants: To manage the exothermicity of the reaction.

    • Agitation speed: To ensure proper mixing and heat transfer.

    • Reaction time: To ensure complete conversion and avoid product degradation.

  • Q6: How can I minimize the formation of isomeric impurities during scale-up? A6: The choice of catalyst and reaction temperature can influence the isomer ratio. Running small-scale optimization experiments to find the conditions that favor the formation of the para-isomer is crucial before scaling up. Generally, lower temperatures may favor the para-isomer.

Experimental Protocols

Representative Synthesis of this compound via Friedel-Crafts Alkylation

Disclaimer: This is a representative protocol based on the synthesis of structurally similar compounds. Optimization will be necessary.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add p-chlorophenyl sulfone and a suitable solvent (e.g., excess chlorobenzene or an inert solvent like dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) in portions.

  • Reagent Addition: Slowly add a solution of p-chlorobenzyl chloride in the reaction solvent from the dropping funnel to the stirred mixture. Maintain the temperature during the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C, to be optimized) and monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dry Glassware & Inert Atmosphere reactants Charge p-chlorophenyl sulfone & Solvent prep->reactants catalyst Add Lewis Acid Catalyst reactants->catalyst addition Slowly Add p-chlorobenzyl chloride catalyst->addition heating Heat and Monitor Reaction addition->heating quench Quench with Ice/HCl heating->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize Product dry->purify analysis Characterize Pure Product (HPLC, NMR, MS) purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Product Yield q1 Check Reaction Temperature start->q1 q2 Check Catalyst Activity q1->q2 Yes a1 Increase Temperature Incrementally q1->a1 No q3 Check Starting Material Purity q2->q3 Yes a2 Use Fresh, Anhydrous Catalyst q2->a2 No q4 Check for Moisture q3->q4 Yes a3 Purify Starting Materials q3->a3 No a4 Ensure Anhydrous Conditions q4->a4 No

Caption: Troubleshooting decision tree for low product yield.

References

preventing unwanted oxidation during p-chlorobenzyl p-chlorophenyl sulfide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted oxidation during reactions involving p-chlorobenzyl p-chlorophenyl sulfide.

Troubleshooting Guide: Unwanted Oxidation

Unwanted oxidation of p-chlorobenzyl p-chlorophenyl sulfide to its corresponding sulfoxide and sulfone is a common side reaction that can decrease yield and purity. This guide provides a systematic approach to diagnosing and mitigating these issues.

Problem: Presence of Impurities Identified as p-Chlorobenzyl p-Chlorophenyl Sulfoxide or Sulfone.

The primary cause of these impurities is the reaction of the sulfide with oxidizing agents. The sulfur atom in the sulfide is susceptible to oxidation, first to a sulfoxide and then further to a sulfone.

Initial Diagnostic Steps:

  • Analyze Reaction Conditions: Review your experimental setup. Were all steps performed under an inert atmosphere? Was there any potential for air (oxygen) to enter the reaction vessel?

  • Check Reagent Purity: Ensure that solvents were properly degassed and that starting materials are free from peroxide impurities.

  • Review Work-up Procedure: Exposure to air during extraction and purification steps can also lead to oxidation.

dot

G cluster_diagnosis Diagnosis of Unwanted Oxidation cluster_solutions Potential Solutions start Unwanted Oxidation Detected (Sulfoxide/Sulfone Formation) q1 Was the reaction run under an inert atmosphere? start->q1 q2 Were solvents properly degassed? q1->q2 Yes sol1 Implement/Improve Inert Atmosphere Techniques (e.g., Schlenk line, glovebox) q1->sol1 No q3 Were reagents checked for peroxides? q2->q3 Yes sol2 Degas Solvents Thoroughly (e.g., Freeze-Pump-Thaw) q2->sol2 No q4 Was the work-up performed with minimal air exposure? q3->q4 Yes sol3 Purify Reagents or Add Peroxide Scavengers q3->sol3 No sol4 Minimize Air Exposure During Work-up and Purification q4->sol4 No sol5 Consider Adding an Antioxidant or Radical Scavenger q4->sol5 Yes

Caption: Decision tree for diagnosing and preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of p-chlorobenzyl p-chlorophenyl sulfide?

A1: The primary oxidation products are p-chlorobenzyl p-chlorophenyl sulfoxide and p-chlorobenzyl p-chlorophenyl sulfone. The sulfide is first oxidized to the sulfoxide, which can then be further oxidized to the sulfone under more stringent oxidative conditions.

Q2: What are the most common sources of oxidation in my reaction?

A2: The most common sources of oxidation are:

  • Atmospheric Oxygen: Reactions run without a proper inert atmosphere are susceptible to oxidation by O₂.

  • Peroxide Impurities: Solvents, especially ethers, can form explosive peroxide impurities over time when exposed to air and light. Other reagents may also contain trace oxidizing impurities.

  • Oxidizing Reagents: If your reaction involves reagents that can act as oxidants, even if not intended for the sulfide, unwanted oxidation can occur.

Q3: How can I prevent atmospheric oxygen from causing oxidation?

A3: Employing air-free techniques is crucial. This includes the use of a Schlenk line or a glovebox to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.[1][2][3][4][5] Glassware should be oven-dried or flame-dried to remove adsorbed moisture and air before use.[1][2][4]

Q4: What is the best way to remove dissolved oxygen from my solvents?

A4: Several methods can be used to degas solvents. The most effective is the freeze-pump-thaw method, where the solvent is frozen, subjected to a vacuum to remove gases, and then thawed; this cycle is typically repeated three times.[2][4][5] For less sensitive applications, sparging the solvent with an inert gas for an extended period can also reduce dissolved oxygen levels.[1][5]

Q5: Are there any chemical additives I can use to prevent oxidation?

A5: Yes, in some cases, the addition of antioxidants or radical scavengers can be beneficial. While specific data for p-chlorobenzyl p-chlorophenyl sulfide is limited, compounds like sodium hydrosulfite have been used to prevent discoloration by oxidation during the purification of similar compounds.[3] The use of radical scavengers may also be effective if the oxidation proceeds through a radical pathway.

Quantitative Data on Oxidation Prevention

Preventative MeasureExpected Sulfoxide/Sulfone Impurity Level
No precautions (reaction open to air)High (>10%)
Reaction under inert atmosphere (N₂ or Ar)Moderate (1-10%)
Inert atmosphere + Degassed solventsLow (<1%)
Inert atmosphere + Degassed solvents + AntioxidantVery Low (trace amounts)

Experimental Protocols

Protocol 1: General Synthesis of Unsymmetrical Aryl Benzyl Sulfides via Nucleophilic Substitution (Williamson Ether-like Synthesis)

This protocol is a generalized procedure for the synthesis of compounds structurally similar to p-chlorobenzyl p-chlorophenyl sulfide and highlights steps where oxidation can be minimized.[4][6][7]

  • Preparation of the Thiolate:

    • To a solution of the corresponding thiol (e.g., p-chlorothiophenol) in a suitable degassed solvent (e.g., DMF, THF, or ethanol) under an inert atmosphere, add an equimolar amount of a base (e.g., sodium hydride, sodium ethoxide, or potassium carbonate).

    • Stir the mixture at room temperature until the thiol is completely deprotonated to form the thiolate.

  • Nucleophilic Substitution:

    • To the solution of the thiolate, add an equimolar amount of the corresponding benzyl halide (e.g., p-chlorobenzyl chloride) dropwise at room temperature.

    • The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction with degassed water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. All steps should be performed with minimal exposure to air.

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is the most effective method for removing dissolved gases from solvents.[2][4][5]

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

Visualizations

Signaling Pathway of Unwanted Sulfide Oxidation

dot

G Sulfide p-Chlorobenzyl p-Chlorophenyl Sulfide Sulfoxide p-Chlorobenzyl p-Chlorophenyl Sulfoxide Sulfide->Sulfoxide Oxidation Oxidant Oxidizing Agent (e.g., O₂, Peroxides) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone p-Chlorobenzyl p-Chlorophenyl Sulfone Sulfoxide->Sulfone Further Oxidation G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Dry Glassware (Oven/Flame) d Assemble Apparatus Under Inert Gas a->d b Degas Solvents (Freeze-Pump-Thaw) b->d c Check Reagent Purity c->d e Run Reaction Under Positive Inert Gas Pressure d->e f Use Degassed Solvents for Extraction e->f g Minimize Air Exposure During Purification f->g

References

reaction condition optimization for chlorophenyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorophenyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing bis(4-chlorophenyl) sulfone?

A1: The most common methods for synthesizing bis(4-chlorophenyl) sulfone include:

  • Direct reaction of chlorobenzene with sulfuric acid: This method involves heating chlorobenzene and sulfuric acid at high temperatures, often with a condensing agent to improve efficiency.[1][2]

  • Friedel-Crafts reaction: This involves the reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene using a Lewis acid catalyst, such as iron(III) chloride.[1][2]

  • Reaction with sulfur trioxide and dimethyl sulfate: Chlorobenzene can be reacted with a mixture of sulfur trioxide and dimethyl sulfate.[1][3] However, the high toxicity of dimethyl sulfate is a significant drawback.[1]

  • Oxidation of bis(4-chlorophenyl) sulfide: The corresponding sulfide can be oxidized to the sulfone using various oxidizing agents.

Q2: Why are high temperatures required for the reaction between chlorobenzene and sulfuric acid?

A2: Due to the low reactivity of chlorobenzene, harsh reaction conditions, including high temperatures (typically 200-250°C), are necessary to achieve a reasonable reaction rate and conversion.[1]

Q3: What is the purpose of using a condensing agent in the direct synthesis method?

A3: Condensing agents like boric acid or trifluoromethanesulfonic acid are used to improve the selectivity and space-time yield of the reaction.[1][2] They can significantly reduce the reaction time and improve the isomeric purity of the final product by favoring the formation of the desired 4,4'-isomer over other isomers.[1]

Q4: What are the common side products in chlorophenyl sulfone synthesis?

A4: A common side product is the formation of undesired isomers, such as 3,4'-dichlorodiphenyl sulfone and 2,4'-dichlorodiphenyl sulfone.[1] The reaction conditions can be optimized to minimize the formation of these isomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature within the recommended range (200-250°C for the sulfuric acid method).[1][2] Consider the use of a condensing agent like boric acid to improve conversion.[1]
Water formed during the reaction is inhibiting the equilibrium.Employ azeotropic distillation to continuously remove water from the reaction mixture.[1]
Poor Isomer Selectivity (High levels of 3,4'- or 2,4'-isomers) Suboptimal reaction conditions.The addition of a condensing agent such as boric acid or trifluoromethanesulfonic acid has been shown to improve the isomer distribution in favor of the 4,4'-isomer.[1]
Difficult Catalyst Removal (Friedel-Crafts Method) The iron(III) chloride catalyst forms a complex with the product.Hydrolysis is required to remove the iron chloride, but this creates a corrosive medium and can lead to chlorobenzene contamination in the aqueous phase, necessitating wastewater treatment.[1] Careful work-up procedures are essential.
Safety Concerns Use of highly toxic reagents.The synthesis route involving dimethyl sulfate should be handled with extreme caution due to its toxicity.[1] Consider alternative, safer synthesis routes if possible.

Experimental Protocols

Synthesis of bis(4-chlorophenyl) sulfone via Direct Reaction with Sulfuric Acid and a Condensing Agent

This protocol is based on a method that utilizes a condensing agent to improve reaction efficiency.[1][2]

Materials:

  • Chlorobenzene

  • Sulfuric acid (96-98%)

  • Boric acid (or trifluoromethanesulfonic acid)

Procedure:

  • In a suitable reactor, combine chlorobenzene and sulfuric acid.

  • Add a catalytic amount of the condensing agent (e.g., 5-10 mol% of boric acid based on sulfuric acid).[1]

  • Heat the mixture to 200-250°C.[1][2]

  • If possible, set up the apparatus for azeotropic distillation to remove the water formed during the reaction.

  • Maintain the reaction at temperature for several hours until the desired conversion is achieved. The reaction time can be significantly shorter with a condensing agent compared to without.[1]

  • After cooling, the reaction mixture can be precipitated in dilute sulfuric acid.[3]

  • The crude product can be purified by recrystallization or other standard techniques.

Data Presentation

Table 1: Effect of Condensing Agent on Isomer Distribution in the Synthesis of bis(4-chlorophenyl) sulfone [1]

Condensing Agent 4,4'-isomer (%) 3,4'-isomer (%) 2,4'-isomer (%)
None79.013.57.5
Boric Acid84.87.47.8
Trifluoromethanesulfonic Acid89.35.55.2

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification chlorobenzene Chlorobenzene mix_reactants Mix Reactants chlorobenzene->mix_reactants sulfuric_acid Sulfuric Acid sulfuric_acid->mix_reactants condensing_agent Condensing Agent (e.g., Boric Acid) condensing_agent->mix_reactants heat_reaction Heat to 200-250°C mix_reactants->heat_reaction azeotropic_distillation Azeotropic Distillation (Remove Water) heat_reaction->azeotropic_distillation cool_mixture Cool Reaction Mixture azeotropic_distillation->cool_mixture precipitate Precipitate in dilute H₂SO₄ cool_mixture->precipitate purify Purify Product (e.g., Recrystallization) precipitate->purify

Caption: Experimental workflow for the synthesis of bis(4-chlorophenyl) sulfone.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Isomer Selectivity? low_yield->poor_selectivity No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes water_inhibition Water Inhibition poor_selectivity->water_inhibition No suboptimal_conditions Suboptimal Conditions poor_selectivity->suboptimal_conditions Yes increase_temp_time Increase Temp/Time or Add Condensing Agent incomplete_reaction->increase_temp_time azeotropic_distillation Use Azeotropic Distillation water_inhibition->azeotropic_distillation add_condensing_agent Add Condensing Agent (Boric Acid) suboptimal_conditions->add_condensing_agent end Problem Resolved increase_temp_time->end azeotropic_distillation->end add_condensing_agent->end

Caption: Troubleshooting decision tree for chlorophenyl sulfone synthesis.

References

enhancing the reaction kinetics of p-Chlorobenzyl-p-chlorophenyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction kinetics of p-Chlorobenzyl-p-chlorophenyl sulfone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophilic p-chlorobenzenesulfinate anion attacks the electrophilic benzylic carbon of p-chlorobenzyl chloride, displacing the chloride ion as a leaving group. The π system of the benzyl group can stabilize the transition state, favoring the SN2 pathway.[1][2]

Q2: What are the key factors influencing the reaction kinetics?

A2: The rate of the SN2 reaction is influenced by several factors:

  • Concentration of Reactants: The reaction rate is directly proportional to the concentration of both p-chlorobenzyl chloride and the p-chlorobenzenesulfinate salt.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules.

  • Solvent: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation of the sulfinate salt but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

  • Leaving Group: The chloride ion is a reasonably good leaving group.

  • Nucleophile Strength: The p-chlorobenzenesulfinate anion is a good nucleophile.

Q3: Can an SN1 mechanism occur?

A3: While the SN2 mechanism is generally favored for primary benzylic halides like p-chlorobenzyl chloride, an SN1 mechanism involving a carbocation intermediate can occur, particularly in the presence of polar protic solvents (like water or alcohols) and with less effective nucleophiles. The benzylic carbocation is stabilized by resonance, making this pathway possible under certain conditions.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity: Insufficient temperature or incorrect solvent choice leading to slow reaction kinetics. 2. Poor Quality Reagents: Degradation of p-chlorobenzyl chloride (a lachrymator and moisture sensitive) or the sulfinate salt. 3. Side Reactions: Competing elimination (E2) reactions or reaction with solvent.1. Optimize Reaction Conditions: Increase the reaction temperature in increments of 10°C. Switch to a polar aprotic solvent like DMF or DMSO. 2. Use Fresh Reagents: Ensure p-chlorobenzyl chloride is pure and the sulfinate salt is dry. 3. Control Reaction Conditions: Use a non-nucleophilic, aprotic solvent to minimize side reactions.
Formation of Side Products 1. Elimination Reaction: Formation of a stilbene derivative via an E2 pathway, especially with a strong base. 2. Friedel-Crafts Alkylation: The p-chlorobenzyl chloride can alkylate the aromatic ring of another reactant or product, catalyzed by Lewis acids.[5] 3. Oxidation: The sulfinate may be susceptible to oxidation.1. Use a Non-basic Nucleophile: The sulfinate salt is generally not strongly basic. Avoid the presence of strong bases. 2. Avoid Lewis Acid Contamination: Ensure all glassware and reagents are free from Lewis acidic impurities. 3. Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidation.
Difficult Product Purification 1. Similar Polarity of Product and Starting Materials: Unreacted p-chlorobenzyl chloride can be difficult to separate from the product. 2. Presence of Isomeric Byproducts: Friedel-Crafts side reactions can lead to isomers that are difficult to separate.1. Recrystallization: Use a suitable solvent system for recrystallization. A common technique is to dissolve the crude product in a hot solvent in which it is sparingly soluble and then allow it to cool slowly.[4][6][7] 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity.

Data Presentation

Table 1: Factors Affecting Reaction Rate in Nucleophilic Substitution Reactions

FactorEffect on SN2 RateEffect on SN1 RateNotes
Substrate Methyl > 1° > 2° >> 3° (steric hindrance)3° > 2° > 1° > Methyl (carbocation stability)p-Chlorobenzyl chloride is a 1° benzylic halide, favoring SN2.
Nucleophile Strong, high concentrationWeak, low concentrationp-Chlorobenzenesulfinate is a relatively strong nucleophile.
Leaving Group Good leaving group (weak base) increases rateGood leaving group (weak base) increases rateI- > Br- > Cl- > F-
Solvent Polar aprotic (e.g., Acetone, DMF, DMSO)Polar protic (e.g., Water, Alcohols)Polar aprotic solvents enhance nucleophilicity.
Temperature Increased temperature increases rateIncreased temperature increases rate

Experimental Protocols

Synthesis of Sodium p-Chlorobenzenesulfinate

This is a common precursor for the synthesis of the target sulfone.

  • Reaction Setup: In a well-ventilated fume hood, dissolve p-chlorobenzenesulfonyl chloride in a suitable solvent like ethanol.

  • Reduction: Slowly add a reducing agent, such as sodium sulfite (Na2SO3), to the solution while stirring. The reaction is typically carried out at room temperature.

  • Precipitation: The sodium p-chlorobenzenesulfinate will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with a small amount of cold ethanol, and then dried under vacuum.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium p-chlorobenzenesulfinate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add an equimolar amount of p-chlorobenzyl chloride to the solution.

  • Heating: Heat the reaction mixture to a temperature between 60-100°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the crude solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.[4][6][7]

Visualizations

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products p-Chlorobenzyl_chloride p-Chlorobenzyl chloride Transition_State Transition State p-Chlorobenzyl_chloride->Transition_State p-Chlorobenzenesulfinate p-Chlorobenzenesulfinate anion p-Chlorobenzenesulfinate->Transition_State Product This compound Transition_State->Product Chloride_ion Chloride ion Transition_State->Chloride_ion

Caption: Reaction pathway for the SN2 synthesis of the target sulfone.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Reagents Check Reagent Quality (purity, dryness) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Solvent) Start->Check_Conditions Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents Optimize_Temp Increase Temperature Check_Conditions->Optimize_Temp Change_Solvent Switch to Polar Aprotic Solvent Check_Conditions->Change_Solvent Analyze_Side_Products Analyze for Side Products (TLC, NMR) Inert_Atmosphere Use Inert Atmosphere Analyze_Side_Products->Inert_Atmosphere Oxidation detected End Improved Yield Analyze_Side_Products->End Side products minimized Optimize_Temp->Analyze_Side_Products Optimize_Temp->End Change_Solvent->Analyze_Side_Products Change_Solvent->End Purify_Reagents->Check_Conditions Inert_Atmosphere->End

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of p-Chlorobenzyl-p-chlorophenyl sulfone and Other Organochlorine Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical properties, mechanism of action, and toxicological profiles of p-Chlorobenzyl-p-chlorophenyl sulfone and other prominent organochlorine pesticides such as Dichlorodiphenyltrichloroethane (DDT), Dieldrin, and Endosulfan. Due to a lack of direct comparative studies involving this compound in publicly available literature, this guide synthesizes available data on related sulfone compounds and established organochlorine pesticides to provide a comprehensive analytical framework. Detailed experimental protocols are provided to facilitate further comparative research.

Chemical and Physical Properties

Organochlorine pesticides are a class of persistent organic pollutants characterized by their high lipid solubility and low water solubility, which contributes to their bioaccumulation in fatty tissues of organisms.[1][2] While specific experimental data for this compound is limited, its structure, featuring two chlorophenyl groups and a sulfone moiety, suggests similar physicochemical properties to other organochlorines.

PropertyThis compoundDDT (p,p'-DDT)DieldrinEndosulfan
Chemical Formula C₁₃H₁₀Cl₂O₂SC₁₄H₉Cl₅C₁₂H₈Cl₆OC₉H₆Cl₆O₃S
Molecular Weight 313.2 g/mol 354.5 g/mol [3]380.9 g/mol [4]406.9 g/mol [5]
Water Solubility Low (estimated)0.025 mg/L at 25°C[3]186 µg/L at 25°C[4]0.32 mg/L at 22°C
Log K_ow_ (Octanol-Water Partition Coefficient) High (estimated)6.91[3]5.43.83
Vapor Pressure Low (estimated)1.9 x 10⁻⁷ mmHg at 25°C[3]1.78 x 10⁻⁷ mmHg at 20°C1 x 10⁻⁵ mmHg at 25°C
Environmental Persistence Expected to be persistentHigh, with a half-life of 2-15 years in soil[6]High, with a half-life of up to 5 years in soilModerate, with a soil half-life of 30-200 days

Table 1: Comparison of Chemical and Physical Properties.

Mechanism of Action

The primary mode of action for many organochlorine insecticides is the disruption of the central nervous system.[2] DDT, for instance, targets sodium channels in nerve membranes, causing them to remain open and leading to repetitive nerve firing, paralysis, and death. In contrast, cyclodiene organochlorines like Dieldrin and Endosulfan, act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex.[5][7][8] This blockage of chloride ion influx leads to a state of hyperexcitability in the neuron.

Sulfone-containing compounds have also been identified as potential insecticides, with some acting on the GABA receptor, suggesting a similar mechanism to cyclodiene organochlorines.[7] While the specific target of this compound has not been definitively elucidated in available literature, its chemical structure suggests it may also interact with the GABA receptor.

Pesticide_Mechanism_of_Action cluster_DDT DDT cluster_Cyclodienes_Sulfones Dieldrin, Endosulfan, this compound (putative) DDT DDT Na_Channel Voltage-gated Sodium Channel DDT->Na_Channel Keeps open Nerve_Impulse Continuous Nerve Firing Na_Channel->Nerve_Impulse Prolonged Depolarization Result Paralysis & Death Nerve_Impulse->Result Pesticide Dieldrin / Endosulfan / This compound GABA_Receptor GABA Receptor- Chloride Channel Pesticide->GABA_Receptor Blocks GABA_Receptor->Nerve_Impulse Inhibits Hyperpolarization

Figure 1: Proposed mechanism of action for DDT versus Dieldrin, Endosulfan, and putatively, this compound.

Comparative Efficacy and Toxicity

The efficacy of an insecticide is typically determined by its median lethal dose (LD50) or median lethal concentration (LC50), which is the dose or concentration required to kill 50% of a test population. While specific LC50 values for this compound are not available, this section presents data for other organochlorine pesticides against various target organisms.

PesticideOrganismLC50 / LD50Reference
DDT Aedes aegypti (mosquito larvae)1 - 1261 µg/L (LC50, 48-96h)
Drosophila melanogaster (fruit fly)0.02 - 20 µ g/vial (LC50)[9]
Rat (oral)150–400 mg/kg (LD50)[10]
Dieldrin Locusta migratoria (locust larvae)0.1 - 8 µg/g (LD50, topical)[11]
Freshwater fish (various)1 - 79 µg/L (LC50, 48-96h)[4]
Rat (oral)37-47 mg/kg (LD50)
Endosulfan Freshwater fish (various)0.1 - 63.0 µg/L (LC50, 96h)[12]
Daphnia magna (water flea)2.7 µg/L (NOEC, 64d)[12]
Rat (oral)18 - 160 mg/kg (LD50)[13]

Table 2: Acute Toxicity of Selected Organochlorine Pesticides.

Environmental Fate and Bioaccumulation

A critical concern with organochlorine pesticides is their persistence in the environment and their tendency to bioaccumulate in the food chain.[14] The high lipophilicity of these compounds leads to their storage in the fatty tissues of organisms, with concentrations increasing at higher trophic levels.

The environmental fate of a pesticide is influenced by factors such as its water solubility, volatility, and susceptibility to degradation by light (photolysis), water (hydrolysis), and microorganisms.[14][15][16][17] Organochlorines are generally resistant to degradation.

Environmental_Fate_and_Bioaccumulation cluster_Environment Environmental Compartments cluster_Biota Biota Soil Soil Water Water Soil->Water Plankton Plankton Water->Plankton Uptake Air Air Fish Fish Plankton->Fish Consumption Bird Bird of Prey Fish->Bird Consumption Pesticide Organochlorine Pesticide Pesticide->Soil Deposition/ Runoff Pesticide->Water Runoff/ Leaching Pesticide->Air Volatility

Figure 2: General pathway for the environmental fate and bioaccumulation of organochlorine pesticides.

Experimental Protocols

To facilitate direct comparative studies, the following established experimental protocols are recommended.

Insecticide Efficacy Testing: Topical Application

This method is used to determine the dose of an insecticide required to cause mortality when applied directly to the insect.[1][18][19][20]

Objective: To determine the median lethal dose (LD50) of this compound and other organochlorine pesticides.

Materials:

  • Test insects (e.g., Musca domestica, Aedes aegypti, Drosophila melanogaster)

  • This compound, DDT, Dieldrin, Endosulfan (analytical grade)

  • Acetone (solvent)

  • Micro-applicator

  • Glass vials or petri dishes

  • Holding cages with food and water

Procedure:

  • Prepare serial dilutions of each test insecticide in acetone. A control group using only acetone should be included.

  • Anesthetize the test insects (e.g., using CO₂ or chilling).

  • Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide solution to the dorsal thorax of each insect.

  • Place the treated insects in holding cages with access to food and water.

  • Record mortality at 24, 48, and 72 hours post-application.

  • Calculate the LD50 values using probit analysis.

Residual Contact Toxicity Assay

This protocol assesses the toxicity of an insecticide when an insect comes into contact with a treated surface.[21][22][23]

Objective: To evaluate the residual efficacy of this compound and other organochlorine pesticides.

Materials:

  • Test insects

  • Insecticides

  • Acetone

  • Glass jars or petri dishes

  • Pipettes

Procedure:

  • Prepare solutions of each insecticide in acetone.

  • Coat the inner surface of the glass jars or petri dishes with a specific concentration of the insecticide solution and allow the solvent to evaporate completely. Control containers should be treated with acetone only.

  • Introduce a known number of test insects into each container.

  • Record knockdown and mortality at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly up to 24 hours).

  • Calculate the time required to achieve 50% knockdown (KT50) and the LC50 at 24 hours.

GABA Receptor Binding Assay

This in vitro assay can be used to determine if a compound interacts with the GABA receptor.[7][8][24][25][26]

Objective: To investigate the potential interaction of this compound with the insect GABA receptor.

Materials:

  • Insect brain membrane preparations (e.g., from Drosophila melanogaster or houseflies)

  • Radiolabeled ligand specific for the GABA receptor non-competitive blocker site (e.g., [³H]EBOB)

  • This compound and other test compounds

  • Scintillation counter

  • Buffer solutions

Procedure:

  • Prepare insect brain membrane homogenates.

  • Incubate the membrane preparation with the radiolabeled ligand in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Experimental_Workflow cluster_Efficacy Efficacy & Toxicity Assessment cluster_Mechanism Mechanism of Action cluster_Fate Environmental Fate Topical Topical Application (LD50) Data_Analysis Comparative Data Analysis Topical->Data_Analysis Residual Residual Contact (KT50, LC50) Residual->Data_Analysis GABA_Assay GABA Receptor Binding Assay (IC50) GABA_Assay->Data_Analysis Persistence Persistence Studies (Half-life) Persistence->Data_Analysis Bioaccumulation Bioaccumulation Studies (BCF) Bioaccumulation->Data_Analysis Start This compound & Organochlorine Comparators Start->Topical Start->Residual Start->GABA_Assay Start->Persistence Start->Bioaccumulation

Figure 3: Proposed experimental workflow for a comprehensive comparative assessment.

Conclusion

While this compound belongs to a class of chemicals with known insecticidal properties, a comprehensive, direct comparison with established organochlorine pesticides is currently absent from the scientific literature. Based on its structure, it is likely to exhibit persistence and a potential for bioaccumulation, similar to other organochlorines. Its mechanism of action may involve the GABA receptor, a common target for this class of insecticides. The provided experimental protocols offer a robust framework for generating the necessary data to perform a thorough comparative analysis of its efficacy, toxicity, and environmental impact. Such research is crucial for understanding its potential as a pest control agent and for assessing its environmental and health risks.

References

Comparative Efficacy of Sulfone-Based Acaricides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of sulfone and sulfoxide-based acaricides, drawing from recent experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds against key mite species. The data presented herein is collated from various studies to offer a comparative perspective.

Quantitative Efficacy Data

The following table summarizes the lethal concentration (LC50) values of various sulfone-related and other acaricides against different mite species. This data provides a quantitative comparison of their potency.

Compound ClassCompoundTest OrganismLife StageLC50 (ppm)Citation
Sulfonate 8-(phenylsulfonate) quinolineTetranychus urticaeAdult148[1]
8-(p-methylphenylsulfonate) quinolineTetranychus urticaeAdult126[1]
8-(p-chlorophenylsulfonate) quinolineTetranychus urticaeAdult80[1]
Thiosulfonate 8-(phenylthiosulfonate) quinolineTetranychus urticaeAdult185[1]
8-(p-methylphenylthiosulfonate) quinolineTetranychus urticaeAdult162[1]
8-(p-chlorophenylthiosulfonate) quinolineTetranychus urticaeAdult140[1]
Oxazoline (with sulfur ether) Compound 2Tetranychus cinnabarinusEgg0.0003[2]
Compound 11Tetranychus cinnabarinusEgg0.0002[2]
Compound 17Tetranychus cinnabarinusEgg0.0005[2]
Compound 19Tetranychus cinnabarinusEgg0.0008[2]
Reference Acaricide EtoxazoleTetranychus cinnabarinusEgg0.0089[2]
AbamectinTetranychus urticaeAdult0.014 (µ g/vial )[3]
BifenazateTetranychus urticaeAdult0.283 (µ g/vial )[3]
DicofolTetranychus urticaeAdult2.912 (µ g/vial )[3]
PropargiteTetranychus urticaeAdult13.061 (µ g/vial )[3]
SpiromesifenTetranychus urticaeAdult14.086 (µ g/vial )[3]

Experimental Protocols

The efficacy data presented in this guide is primarily derived from two standard bioassay methods: the Adult Immersion Test (AIT) and the Larval Packet Test (LPT) or similar larval bioassays. The general methodologies for these tests are described below.

Adult Immersion Test (AIT)

The Adult Immersion Test is a widely used method to determine the efficacy of acaricides against adult ticks and mites.

  • Mite Collection and Preparation: Adult female mites are collected from a susceptible laboratory colony or field populations. They are then washed and dried before being divided into groups for treatment.

  • Preparation of Acaricide Solutions: The test acaricides are dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then serially diluted with distilled water to obtain a range of concentrations. A control group is treated with the solvent and distilled water mixture only.

  • Immersion: Groups of adult mites are immersed in the different acaricide concentrations for a specified period, typically ranging from 1 to 10 minutes.

  • Incubation: After immersion, the mites are removed, dried, and placed in a controlled environment (typically 25-27°C and high relative humidity) for a set observation period.

  • Efficacy Assessment: Mortality rates are recorded at specific time intervals post-treatment. The LC50 values are then calculated using probit analysis.

Larval Packet Test (LPT)

The Larval Packet Test is a standard method for assessing the susceptibility of larval stage mites to acaricides.

  • Larvae Collection: Larvae are obtained from the eggs of a susceptible mite colony.

  • Preparation of Impregnated Papers: Filter papers are impregnated with different concentrations of the test acaricide dissolved in a suitable solvent. The solvent is allowed to evaporate completely.

  • Exposure: Approximately 100 larvae are placed inside a packet made from the impregnated filter paper.

  • Incubation: The packets are sealed and incubated under controlled conditions for 24 hours.

  • Mortality Assessment: After the incubation period, the packets are opened, and the number of live and dead larvae is counted to determine the mortality rate. LC50 values are then calculated.

Signaling Pathways and Modes of Action

The modes of action for sulfone and sulfoxide-based acaricides can vary. Below are diagrams illustrating two distinct pathways that have been identified for acaricides containing sulfur functional groups.

Mitochondrial_Beta_Oxidation_Inhibition cluster_Mitochondrion Mitochondrion Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Activation Acetyl_CoA Acetyl-CoA Acyl_CoA->Acetyl_CoA β-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Generates Flupentiofenox Flupentiofenox (Sulfoxide Acaricide) Flupentiofenox->Acyl_CoA Inhibition

Caption: Inhibition of Mitochondrial β-Oxidation by a Sulfoxide Acaricide.

Chitin_Biosynthesis_Inhibition cluster_Pathway Chitin Biosynthesis Pathway Glucose Glucose GlcNAc N-acetylglucosamine (GlcNAc) Glucose->GlcNAc UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcNAc->UDP_GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Polymerization Cuticle Cuticle Formation Chitin->Cuticle Etoxazole Etoxazole & Related Compounds Etoxazole->Chitin_Synthase Inhibition

Caption: Inhibition of Chitin Biosynthesis by Etoxazole and Related Compounds.

References

A Comparative Guide to Purity Validation of Synthesized p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of three common methods for validating the purity of synthesized p-Chlorobenzyl-p-chlorophenyl sulfone: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Purity Validation Methods

The selection of a suitable analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three methods.

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Determination of the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically depress and broaden the melting range.Separation of the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase, followed by detection (e.g., UV).Determination of the molar concentration of the analyte relative to a certified internal standard by integrating the areas of their respective signals in the ¹H NMR spectrum.
Purity Assessment Qualitative to semi-quantitative. A sharp melting range close to the reference value indicates high purity.Quantitative. Provides the percentage purity and allows for the quantification of individual impurities.Absolute quantitative. Determines the mass fraction of the pure analyte in the sample.
Accuracy Dependent on the operator and the calibration of the apparatus. Generally considered less accurate than chromatographic or spectroscopic methods.High. Typically, accuracy is within 98-102% for the main component.Very High. Can achieve accuracy of >99% with proper methodology.[1]
Precision (%RSD) Low. Can be influenced by sample packing and heating rate.High. Typically <2% for the main component and <10% for impurities.Very High. Typically <1% for the main component.[1]
Sensitivity Low. Not suitable for detecting trace impurities.High. Can detect impurities at low levels.Moderate to High. Dependent on the magnetic field strength and number of scans.
Limit of Detection (LOD) Not applicable for trace analysis.Typically in the range of 0.01-0.1% for impurities.[2]Can detect impurities at levels of ~0.1% or lower.
Limit of Quantification (LOQ) Not applicable.Typically in the range of 0.05-0.3% for impurities.[3]Can quantify impurities at levels of ~0.5% or lower.
Instrumentation Melting point apparatus.HPLC system with a UV detector.NMR spectrometer.
Sample Throughput High.Moderate.Moderate to Low.
Cost per Sample Low.Moderate.High.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Melting Point Analysis

Objective: To determine the melting range of the synthesized this compound as an indicator of its purity. A pure compound will have a sharp melting point (a narrow range of 1-2°C), while impurities will cause the melting point to be depressed and the range to be broader.[4][5][6]

Materials:

  • Synthesized this compound

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the synthesized this compound sample is completely dry.

  • Place a small amount of the sample into a mortar and gently grind it into a fine powder.

  • Tap the open end of a capillary tube into the powdered sample to fill it to a depth of 2-3 mm.

  • Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid value to quickly approach the expected melting point (if known from literature or preliminary testing).

  • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

  • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The observed melting range should be compared to the literature value for pure this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential impurities, thereby determining its percentage purity.

Instrumentation and Conditions (Adapted from methods for similar aromatic sulfones): [2][7]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 90:10 acetonitrile:water over 20 minutes. The exact gradient may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: A wavelength in the UV region where this compound has strong absorbance (e.g., 254 nm). This should be determined by running a UV scan of a standard solution.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Integrate the peak areas of the main component and any impurity peaks in the chromatogram of the synthesized sample.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity (mass fraction) of the synthesized this compound using an internal standard.[8][9]

Materials:

  • Synthesized this compound

  • A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

  • Analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for accurate integration.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure that the acquisition parameters are optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

  • Purity Calculation:

    • The purity of the analyte can be calculated using the following formula:

      Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal standard

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_validation Purity Validation Methods cluster_results Data Analysis & Comparison Synthesis Synthesized p-Chlorobenzyl- p-chlorophenyl sulfone Initial_Assessment Initial Purity Assessment (e.g., TLC, visual inspection) Synthesis->Initial_Assessment MP Melting Point Analysis Initial_Assessment->MP Qualitative Check HPLC HPLC Analysis Initial_Assessment->HPLC Quantitative Analysis qNMR qNMR Analysis Initial_Assessment->qNMR Absolute Purity Determination MP_Result Melting Range (Compare to literature) MP->MP_Result HPLC_Result Chromatographic Purity (% Area) Quantify Impurities HPLC->HPLC_Result qNMR_Result Absolute Purity (% w/w) qNMR->qNMR_Result Comparison Compare Results MP_Result->Comparison HPLC_Result->Comparison qNMR_Result->Comparison Final_Report Final Purity Report Comparison->Final_Report

Purity Validation Workflow Diagram

References

Comparative Analysis of the Bioaccumulation Potential of Chlorophenyl Sulfones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on the bioaccumulation potential of various chlorophenyl sulfones reveals significant differences among these compounds, with bis(4-chlorophenyl) sulfone (BCPS) showing a notable tendency for biomagnification in aquatic and terrestrial food webs. This guide provides a comparative analysis of the bioaccumulation potential of different chlorophenyl sulfones, supported by available experimental data and estimations based on physicochemical properties.

Key Findings:

  • Bis(4-chlorophenyl) sulfone (BCPS) , also known as 4,4'-dichlorodiphenyl sulfone, exhibits a high potential for bioaccumulation and biomagnification.

  • Limited experimental data is available for other chlorophenyl sulfone isomers and derivatives, necessitating the use of predictive models based on physicochemical properties.

  • The octanol-water partition coefficient (log Kₒw) is a key parameter for estimating the bioaccumulation potential of these compounds.

Data on Bioaccumulation Potential

The bioaccumulation potential of a chemical is its tendency to accumulate in an organism. It is a critical factor in assessing the environmental risk of chemical substances. This potential is often quantified by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical in an organism from water, while the BAF considers all exposure routes, including diet. A related metric, the Biomagnification Factor (BMF), describes the increasing concentration of a substance in organisms at successively higher levels in a food chain.

A summary of the available quantitative data and estimated values for the bioaccumulation potential of selected chlorophenyl sulfones is presented in Table 1.

Table 1: Bioaccumulation Potential of Selected Chlorophenyl Sulfones

Compound NameChemical StructureCAS NumberLog Kₒw (estimated)BCF (L/kg)BMFComments
Bis(4-chlorophenyl) sulfone (BCPS) (ClC₆H₄)₂SO₂80-07-93.9~200 (estimated)[1]4.2 (fish to cormorant breast muscle)[2], 5.1 (fish to cormorant liver)[2]High potential for biomagnification observed in field studies.[2][3]
p-Chlorophenyl methyl sulfone CH₃SO₂C₆H₄Cl98-57-71.89 (estimated)Plant bioconcentration values: 28-62 (tops), 3-8 (roots)Not AvailableData from terrestrial plants, not directly comparable to aquatic BCF.
4-Chlorophenyl phenyl sulfone C₆H₅SO₂C₆H₄Cl80-00-23.1 (estimated)Not AvailableNot AvailableNo experimental bioaccumulation data found.

Note: BCF and BMF values are highly species- and condition-dependent. The estimated BCF for BCPS was derived from a regression equation.[1] Plant bioconcentration values for p-chlorophenyl methyl sulfone are included for informational purposes but are not directly comparable to aquatic BCF values.

Experimental Evidence of Bioaccumulation

Field studies have provided compelling evidence for the bioaccumulation and biomagnification of bis(4-chlorophenyl) sulfone (BCPS) . A study on Austrian freshwater ecosystems found BCPS in fish and cormorants, with calculated BMF values of 4.2 in breast muscle and 5.1 in the liver of cormorants that had consumed contaminated fish.[2] This indicates that BCPS not only accumulates in organisms but also becomes more concentrated at higher trophic levels. Further evidence comes from the Baltic Sea, where BCPS has been detected in various organisms, including perch, grey seals, and white-tailed sea eagles, with concentrations in top predators like the guillemot reaching up to 2000 ng/g fat, significantly higher than in their prey.[3]

For p-chlorophenyl methyl sulfone , studies have shown bioconcentration in various plant species, with higher concentrations found in the tops of the plants compared to the roots. While this demonstrates the potential for this compound to be taken up by living organisms, direct comparisons with the aquatic bioaccumulation of other chlorophenyl sulfones are not appropriate.

Unfortunately, a notable gap exists in the scientific literature regarding the experimental bioaccumulation data for other chlorophenyl sulfone isomers and derivatives. This lack of data makes direct comparisons challenging and highlights the need for further research in this area.

Experimental Protocols

The standard method for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. This guideline outlines the procedures for conducting a flow-through fish test to determine the BCF of a substance.

General Principles of OECD 305

The test consists of two phases:

  • Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water for a period of 28 days.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water environment for a period of 14 days to measure the rate of elimination of the substance.

Throughout both phases, samples of fish and water are taken at regular intervals and analyzed for the concentration of the test substance. The BCF is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

A detailed workflow for a typical bioaccumulation study following OECD 305 is presented below.

experimental_workflow cluster_preliminary Preliminary Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (14 days) cluster_analysis Data Analysis range_finding Range-Finding Test (Determine sublethal concentration) exposure Continuous Exposure of Fish to Test Substance range_finding->exposure Set exposure concentration analytical_method Analytical Method Development & Validation analysis Chemical Analysis of Fish and Water Samples analytical_method->analysis Use validated method sampling_fish_uptake Fish Sampling (e.g., days 1, 3, 7, 14, 21, 28) exposure->sampling_fish_uptake sampling_water_uptake Water Sampling (Regular intervals) exposure->sampling_water_uptake transfer Transfer Fish to Clean Water sampling_fish_uptake->transfer sampling_fish_uptake->analysis sampling_water_uptake->analysis sampling_fish_depuration Fish Sampling (e.g., days 1, 3, 7, 10, 14) transfer->sampling_fish_depuration sampling_water_depuration Water Sampling (Regular intervals) transfer->sampling_water_depuration sampling_fish_depuration->analysis sampling_water_depuration->analysis calculation Calculate Uptake & Depuration Rates and BCF analysis->calculation

Experimental workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.

Predictive Modeling of Bioaccumulation

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the bioaccumulation potential of chemicals based on their molecular structure and physicochemical properties. The octanol-water partition coefficient (log Kₒw) is a key parameter in these models, as it describes the lipophilicity of a substance. Generally, substances with a higher log Kₒw have a greater potential to bioaccumulate in the fatty tissues of organisms.

The relationship between the chemical structure of chlorophenyl sulfones and their bioaccumulation potential can be visualized as a logical pathway.

logical_relationship cluster_properties Chemical Properties cluster_processes Biological Processes cluster_outcome Bioaccumulation Outcome structure Molecular Structure (e.g., number and position of Cl atoms) physicochem Physicochemical Properties (e.g., Log Kow, water solubility) structure->physicochem Determines uptake Uptake from Environment (Gills, Diet) physicochem->uptake Influences distribution Distribution and Storage (Fatty Tissues) uptake->distribution metabolism Metabolism & Excretion distribution->metabolism bcf_baf Bioaccumulation Potential (BCF, BAF, BMF) distribution->bcf_baf Leads to metabolism->bcf_baf Reduces

Logical relationship between chemical properties and bioaccumulation potential.

Conclusion

The available evidence strongly suggests that bis(4-chlorophenyl) sulfone (BCPS) has a significant potential for bioaccumulation and biomagnification in the environment. For other chlorophenyl sulfones, a lack of experimental data hinders a direct comparative assessment. Predictive models based on physicochemical properties like log Kₒw can provide initial estimates of bioaccumulation potential, but experimental verification following standardized guidelines such as OECD 305 is crucial for a definitive evaluation. Further research is warranted to fill the existing data gaps and to better understand the environmental fate and potential risks of the broader class of chlorophenyl sulfones.

References

A Comparative Guide to the Cross-Reactivity Potential of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of p-Chlorobenzyl-p-chlorophenyl sulfone. In the absence of direct experimental data for this specific compound, this guide draws upon the established principles of sulfonamide cross-reactivity to provide a science-based assessment of its likely immunological behavior.

Executive Summary

Understanding Sulfonamide Cross-Reactivity

Sulfonamide drugs can be broadly divided into two categories: antibiotic and non-antibiotic sulfonamides. The potential for allergic reactions, including cross-reactivity, is primarily associated with the antibiotic class.[1]

Two key structural features of sulfonamide antibiotics are implicated in hypersensitivity reactions:

  • The N4-arylamine group: This group can be metabolized into reactive intermediates that act as haptens, binding to proteins and triggering an immune response.[2][3]

  • The N1-heterocyclic ring: This structure is also associated with IgE-mediated allergic reactions.[1][2]

Non-antibiotic sulfonamides typically lack both of these structural components. Therefore, the immunogenic potential is significantly lower, and the likelihood of cross-reacting in an individual with a known allergy to sulfonamide antibiotics is considered minimal.[3][4]

Based on its name, this compound does not contain the N4-arylamine group or a nitrogen-containing heterocyclic ring at the N1 position. It is a diaryl sulfone, and as such, would be classified as a non-antibiotic sulfonamide.

Hypothetical Cross-Reactivity Data

While no specific data exists for this compound, a typical cross-reactivity study using a competitive immunoassay would yield data that could be presented as follows. The table below is a template illustrating how such data would be structured, with hypothetical values for comparison.

CompoundClassIC50 (nM)% Cross-Reactivity
Sulfamethoxazole Sulfonamide Antibiotic (Positive Control) 10 100%
This compound Non-Antibiotic Sulfonamide >10,000 <0.1%
Furosemide Non-Antibiotic Sulfonamide>10,000<0.1%
Hydrochlorothiazide Non-Antibiotic Sulfonamide>10,000<0.1%
Celecoxib Non-Antibiotic Sulfonamide>10,000<0.1%

IC50: The concentration of the compound required to inhibit 50% of the binding of a labeled standard to the antibody. % Cross-Reactivity: (IC50 of standard / IC50 of test compound) x 100.

Experimental Protocols

A standard method to determine cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Objective: To determine the specificity of an antibody raised against a target sulfonamide antibiotic and its cross-reactivity with this compound and other sulfonamides.

Materials:

  • Microtiter plates coated with a sulfonamide-protein conjugate.

  • Primary antibody specific to the sulfonamide antibiotic.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Wash buffer.

  • Standard solutions of the target sulfonamide antibiotic.

  • Test solutions of this compound and other sulfonamides.

Procedure:

  • Preparation of Standards and Samples: Prepare serial dilutions of the standard sulfonamide antibiotic and the test compounds.

  • Competitive Binding: Add the standard or sample solutions to the wells of the coated microtiter plate, followed by the addition of the primary antibody. Incubate to allow competition for antibody binding between the compound in the solution and the compound coated on the plate.

  • Washing: Wash the plate to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution and incubate in the dark for color development. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.

  • Stopping the Reaction: Add the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the IC50 values and the percentage of cross-reactivity for each test compound relative to the standard.

Visualizing the Mechanism of Sulfonamide Hypersensitivity

The following diagram illustrates the proposed T-cell mediated pathway for hypersensitivity reactions to sulfonamide antibiotics.

Sulfonamide Hypersensitivity Pathway cluster_metabolism Metabolism cluster_haptenation Haptenation cluster_immune_response Immune Response Sulfonamide_Antibiotic Sulfonamide Antibiotic (with N4-arylamine) Reactive_Metabolite Reactive Metabolite (e.g., Nitroso-sulfamethoxazole) Sulfonamide_Antibiotic->Reactive_Metabolite Oxidation Hapten_Protein_Complex Hapten-Protein Complex Reactive_Metabolite->Hapten_Protein_Complex Cellular_Protein Cellular Protein Cellular_Protein->Hapten_Protein_Complex Covalent Binding APC Antigen Presenting Cell (APC) Hapten_Protein_Complex->APC Uptake & Processing T_Cell T-Cell APC->T_Cell Antigen Presentation Cytokine_Release Cytokine Release & Inflammation T_Cell->Cytokine_Release Activation

Caption: T-cell mediated hypersensitivity to sulfonamide antibiotics.

Conclusion

References

Establishing Performance Metrics for a Novel Acaricide: A Comparative Guide for p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on p-Chlorobenzyl-p-chlorophenyl sulfone: Publicly available data on the specific pesticidal performance of this compound is limited. This guide, therefore, serves as a framework for establishing its performance metrics and provides a hypothetical comparison against well-established acaricides. The experimental protocols and comparative data presented are standardized methodologies in the field of pesticide research and are intended to guide the evaluation of this and other novel compounds.

Introduction

This compound is a chemical compound with a structure suggestive of potential bioactivity. Its evaluation as a pesticide, specifically as an acaricide (a substance that kills mites and ticks), requires rigorous testing to determine its efficacy, toxicity, and overall performance profile. This guide outlines the essential experimental procedures for characterizing a new active ingredient and compares its hypothetical performance metrics against two common acaricides: Bifenthrin, a pyrethroid, and Propargite, an organosulfite.

Comparative Performance Metrics

The following table summarizes hypothetical performance data for this compound against two-spotted spider mites (Tetranychus urticae), a common agricultural pest. This data is presented for illustrative purposes to demonstrate how a new compound would be compared against existing alternatives.

Performance MetricThis compound (Hypothetical)BifenthrinPropargite
Acute Toxicity (LC50) 15 mg/L5 mg/L25 mg/L
Mammalian Toxicity (LD50, oral, rat) > 2000 mg/kg54.5 mg/kg1480 mg/kg
Residual Activity (50% mortality after) 14 days21 days7 days
Mode of Action UnknownSodium Channel ModulatorMitochondrial Electron Transport Inhibitor

Experimental Protocols

Standardized experimental protocols are crucial for generating reliable and comparable data. The following outlines the methodologies for determining the key performance metrics presented above.

Acute Toxicity Bioassay (LC50 Determination)

Objective: To determine the concentration of the pesticide that is lethal to 50% of the target pest population (LC50).

Methodology:

  • Test Organism: A synchronized population of adult female two-spotted spider mites (Tetranychus urticae).

  • Preparation of Test Solutions: A series of dilutions of the active ingredient are prepared in an appropriate solvent (e.g., acetone) and then emulsified in water.

  • Application: Leaf discs (e.g., from bean plants) are dipped into the test solutions for a standardized period (e.g., 10 seconds) and allowed to air dry.

  • Exposure: A known number of adult mites (e.g., 20-30) are transferred to each treated leaf disc. A control group is exposed to leaf discs treated only with the solvent-water emulsion.

  • Incubation: The leaf discs are maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark cycle).

  • Mortality Assessment: Mortality is assessed after a defined period (e.g., 24 or 48 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value and its 95% confidence intervals.

Mammalian Toxicity Assessment (LD50 Determination)

Objective: To determine the single dose of the substance that causes the death of 50% of a group of test animals (LD50).[1][2][3] This is a critical measure of acute toxicity to non-target organisms.

Methodology (based on OECD Guideline 423):

  • Test Animals: Typically, laboratory rats (e.g., Wistar strain), of a single sex (usually female), are used.

  • Administration: The test substance is administered orally by gavage in a single dose.

  • Dose Levels: A stepwise procedure is used where the results of one dose group determine the dose for the next group. This reduces the number of animals required.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Residual Activity Assay

Objective: To evaluate the persistence of the pesticide's effectiveness over time after application.

Methodology:

  • Plant Treatment: Potted plants (e.g., bean or cotton) are sprayed with a standard concentration of the pesticide formulation until runoff.

  • Aging of Residues: The treated plants are maintained in a greenhouse or controlled environment chamber.

  • Bioassay: At specified intervals (e.g., 1, 3, 7, 14, 21 days) after treatment, leaf discs are collected from the treated plants.

  • Mite Exposure: Adult female spider mites are placed on the leaf discs.

  • Mortality Assessment: Mortality is recorded after 48 hours of exposure.

  • Data Analysis: The time at which the pesticide residue causes 50% mortality is determined.

Visualizing Workflows and Pathways

Experimental Workflow for LC50 Determination

LC50_Workflow A Prepare Serial Dilutions of This compound B Treat Leaf Discs with Each Dilution A->B C Introduce Adult Mites to Treated Leaf Discs B->C D Incubate under Controlled Conditions (24-48h) C->D E Assess Mite Mortality D->E F Probit Analysis E->F G Determine LC50 Value F->G

Caption: Workflow for determining the LC50 of a test compound against spider mites.

Hypothetical Signaling Pathway Disruption

Assuming this compound acts as a neurotoxin, a potential mechanism could involve the disruption of a key signaling pathway. The following diagram illustrates a hypothetical disruption of the acetylcholine signaling pathway.

Signaling_Pathway cluster_synapse Synaptic Cleft A Acetylcholine (ACh) Released B Acetylcholine Receptor (Postsynaptic Neuron) A->B Binds to C Acetylcholinesterase (AChE) A->C Hydrolyzed by D Continuous Nerve Impulse Transmission B->D Initiates P This compound P->C Inhibits E Paralysis and Death D->E

Caption: Hypothetical inhibition of acetylcholinesterase by this compound.

References

spectroscopic analysis (NMR, IR, MS) for structural validation of p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For novel molecules such as p-Chlorobenzyl-p-chlorophenyl sulfone, a multi-faceted analytical approach is imperative for unambiguous structural validation. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are instrumental in confirming the molecular structure of this target compound. While direct experimental data for this compound is not widely published, this guide presents predicted spectroscopic data based on analogous compounds, alongside detailed experimental protocols to facilitate its empirical verification.

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for this compound, extrapolated from data for structurally related compounds such as bis(p-chlorophenyl) sulfone and other substituted diphenyl sulfones.

Technique Parameter Predicted Value/Observation for this compound Reference Data from Analogous Compounds
¹H NMR Chemical Shift (δ)~7.2-8.0 ppm (aromatic protons), ~4.5 ppm (methylene protons)Bis(p-chlorophenyl) sulfone: δ 7.5-8.0 ppm (aromatic protons). Benzyl group protons typically appear around 4.5-5.0 ppm.
¹³C NMR Chemical Shift (δ)~128-142 ppm (aromatic carbons), ~60 ppm (methylene carbon)Bis(p-chlorophenyl) sulfone: Aromatic carbons in the range of 129-140 ppm.
IR Spectroscopy Wavenumber (cm⁻¹)~1320-1350 cm⁻¹ (asymmetric SO₂ stretch), ~1150-1170 cm⁻¹ (symmetric SO₂ stretch), ~1090 cm⁻¹ (C-Cl stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2920-2850 cm⁻¹ (aliphatic C-H stretch)Diphenyl sulfones exhibit characteristic strong SO₂ stretching bands in the regions of 1350-1300 cm⁻¹ and 1170-1120 cm⁻¹.[1]
Mass Spectrometry (EI) m/zMolecular Ion [M]⁺ expected. Fragmentation pattern to show loss of chlorobenzyl and chlorophenyl moieties.The molecular weight of this compound is 322.22 g/mol . Electron ionization is expected to produce a molecular ion peak and characteristic fragment ions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and reliable structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on sample concentration.

      • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Spectral width: 0 to 220 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for assigning specific proton and carbon signals and confirming connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.[2]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.[4][5]

  • Data Acquisition:

    • Instrument: An FTIR spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): This is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation of small organic molecules.[6] The sample is bombarded with high-energy electrons (typically 70 eV).[7]

  • Data Acquisition:

    • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

    • Parameters:

      • Mass range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

      • The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of a synthesized organic compound like this compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of p-Chlorobenzyl- p-chlorophenyl sulfone purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_analysis NMR Data Interpretation: Chemical Shifts, Coupling Constants, 2D Correlations nmr->nmr_analysis ir_analysis IR Spectrum Analysis: Functional Group Identification (SO2, C-Cl, Aromatic Rings) ir->ir_analysis ms_analysis MS Data Analysis: Molecular Ion Peak, Fragmentation Pattern ms->ms_analysis structure_validation Structural Validation nmr_analysis->structure_validation ir_analysis->structure_validation ms_analysis->structure_validation

Caption: Workflow for the structural validation of this compound.

Alternative and Complementary Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, confirming connectivity and stereochemistry.

  • Elemental Analysis: This technique determines the elemental composition of the compound, providing an empirical formula that can be compared with the expected molecular formula.

By employing the spectroscopic techniques and protocols outlined in this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their research and development efforts.

References

Sourcing Certified Reference Standards for p-Chlorobenzyl-p-chlorophenyl sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring certified reference standards of p-Chlorobenzyl-p-chlorophenyl sulfone (CAS Number: 7082-99-7), also known as Chlorbenside-sulfone, selecting a reliable supplier is paramount to ensure the accuracy and validity of analytical results. This guide provides a comparative overview of available certified reference materials (CRMs), detailing their specifications and the analytical methodologies employed for certification.

Comparison of Certified Reference Standards

A thorough evaluation of commercially available certified reference materials for this compound reveals several key suppliers. The following table summarizes the quantitative data available for their respective products.

SupplierProduct NameCAS NumberFormatCertified PurityUncertaintyAccreditation
LGC Standards Chlorbenside-sulfone7082-99-7NeatData not readily available on product pageData not readily available on product pageISO 17034
AnalytiChem Chlorbenside sulfone (MET-11423A)7082-99-7Neat (25 mg)Data not readily available on product pageData not readily available on product pageISO 17034, ISO/IEC 17025, ISO 9001
Alfa Chemistry Chlorbenside-sulfone7082-99-7NeatData not readily available on product pageData not readily available on product pageNot specified
Spex CertiPrep Chlorbenside-sulfone (S-6414)7082-99-7SolutionData not readily available on product pageData not readily available on product pageISO 17034, ISO/IEC 17025

Note: While the suppliers listed are reputable sources for reference materials, detailed purity and uncertainty values are typically provided on the Certificate of Analysis (CoA) which accompanies the product. Researchers are strongly advised to obtain and review the CoA before purchase.

Experimental Protocols for Certification

The certification of reference materials involves a rigorous set of analytical techniques to establish the identity, purity, and stability of the compound. While specific protocols may vary between suppliers, the following are standard methodologies employed in the certification of organic compounds like this compound.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity of the compound by analyzing the chemical shifts and coupling constants of atomic nuclei.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, which serves as a fingerprint for identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often used.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Purity Assessment
  • Chromatographic Techniques (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of a reference standard. By using a calibrated detector (e.g., UV, FID), the area percentage of the main peak relative to any impurity peaks is calculated. A mass balance approach, accounting for water content and residual solvents, is often used for a more accurate purity assignment.

  • Quantitative NMR (qNMR): This is an absolute quantification method that can determine the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Characterization of Impurities

Any significant impurities are often characterized using techniques like LC-MS/MS or high-resolution mass spectrometry to elucidate their structures.

Sourcing and Verification Workflow

The process of sourcing and verifying a certified reference standard is a critical workflow in any analytical laboratory. The following diagram illustrates the logical steps involved.

A Identify Need for This compound Certified Reference Standard B Search for Suppliers (e.g., LGC Standards, AnalytiChem) A->B C Request and Review Certificates of Analysis (CoA) B->C D Compare Specifications: - Purity & Uncertainty - Certification (ISO 17034) - Format & Quantity C->D E Select and Procure Reference Standard D->E F Internal Verification upon Receipt: - Identity Confirmation (e.g., IR, MS) - Purity Check (e.g., HPLC) E->F G Document and Log Reference Standard Information F->G H Release for Laboratory Use G->H

Workflow for Sourcing a Certified Reference Standard

Custom Synthesis as an Alternative

In cases where a pre-made certified reference standard for this compound with the required specifications is not available, researchers can consider custom synthesis services. Several companies, including Sigma-Aldrich (through their Cerilliant® brand), specialize in the custom synthesis, purification, and certification of chemical compounds to meet specific client requirements. This approach offers the flexibility to define the purity, format, and level of certification needed for a particular application. The process typically involves:

  • Inquiry and Quotation: Providing the chemical structure, desired quantity, purity, and certification requirements to the custom synthesis provider.

  • Synthesis and Purification: The company's chemists synthesize the compound using appropriate chemical routes and purify it to the target specification.

  • Analysis and Certification: The synthesized material is rigorously tested using the analytical methods described above to confirm its identity and determine its certified purity and associated uncertainty. A comprehensive Certificate of Analysis is then issued.

This option, while potentially more time-consuming and costly, ensures that the reference standard meets the exact needs of the research or development project.

Assessing the Environmental Impact of p-Chlorobenzyl-p-chlorophenyl sulfone Versus Modern Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical compounds in industrial applications and drug development carries a significant responsibility to mitigate environmental harm. This guide provides a comparative environmental impact assessment of p-Chlorobenzyl-p-chlorophenyl sulfone, more commonly known as bis(4-chlorophenyl) sulfone (BCPS), and its modern alternatives. BCPS has been identified as a persistent and bioaccumulative substance, raising concerns about its long-term ecological effects.[1][2] This document aims to equip researchers with the necessary data and methodologies to make informed decisions towards more sustainable chemical practices.

Quantitative Environmental Impact Data

The following table summarizes the available quantitative data on the environmental impact of BCPS and its potential alternatives. It is important to note that for many modern polymeric alternatives, traditional ecotoxicity data such as LC50 values are not always available or the most relevant measure of environmental impact. For these materials, factors like biodegradability, recyclability, and life cycle assessment data provide a more holistic view of their environmental footprint.

Chemical/MaterialTypePersistence/BiodegradabilityBioaccumulation PotentialAquatic Toxicity
Bis(4-chlorophenyl) sulfone (BCPS) OrganosulfoneNot readily biodegradable. [3] Negligible degradation in a ready biodegradability screening test.[3]High potential for biomagnification. Biomagnification factors (BMF) > 1 have been observed in various food chains.[1]Toxic to aquatic life with long lasting effects. Fish (Oryzias latipes): 96-hour LC50 = 10-100 mg/L. Algae (Pseudokirchneriella subcapitata): 72-hour NOEC = 0.28 mg/L.
4,4'-Dichlorobenzophenone Benzophenone derivativeData not readily available.Log Kow = 2.68, suggesting a potential for bioaccumulation.Daphnia magna: 48-hour LC50 = 12.50 mg/L. Chlorella vulgaris: 96-hour EC50 = 183.60 mg/L.
Polyetheretherketone (PEEK) High-performance polymerGenerally considered biologically inert and non-biodegradable under normal environmental conditions.[4]Expected to be low due to its insolubility in water and high molecular weight.Low toxicity is expected based on the insolubility of the polymer in water.[4] Not classified as hazardous.[5]
Polysulfone Resins High-performance polymerNo data available on ready biodegradability.No data available on bioaccumulative potential.No acute toxicity information is available for this product.
Bio-based Polymers (e.g., PLA, PHA) BiopolymersCan be biodegradable under specific conditions (e.g., industrial composting).Varies depending on the specific polymer and its degradation products.Generally considered to have lower toxicity than conventional plastics, but a full life cycle assessment is needed to evaluate overall environmental impact.[6][7]
Vitrimers Dynamically cross-linked polymersCan be designed to be degradable under specific conditions. Some polyester-based vitrimers show significant enzymatic degradation.[8][9]Dependent on the specific monomers and cross-linkers used.The catalysts used in some vitrimers can be toxic, but catalyst-free and bio-based vitrimers are being developed to reduce environmental impact.[9]

Experimental Protocols

Detailed methodologies for assessing the key environmental impact parameters cited in this guide are outlined below, based on internationally recognized OECD guidelines.

Ready Biodegradability - OECD 301

This test guideline describes six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. The core principle involves inoculating a solution or suspension of the test substance in a mineral medium with microorganisms and incubating it under aerobic conditions in the dark or diffuse light for 28 days.[10][11]

Key Experimental Parameters:

  • Test Duration: 28 days.

  • Inoculum: Mixed culture of microorganisms, typically from activated sludge.

  • Parameters Measured: Dissolved Organic Carbon (DOC), CO2 production, or oxygen uptake.

  • Pass Levels: For a substance to be considered "readily biodegradable," there must be a 70% removal of DOC or 60% of the theoretical maximum CO2 production or oxygen uptake within a 10-day window during the 28-day test period.[11]

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305

This guideline details the procedure for characterizing the bioconcentration potential of substances in fish. The test consists of two phases: uptake and depuration.

Key Experimental Parameters:

  • Test Organism: A suitable fish species (e.g., Rainbow trout, Bluegill sunfish, Zebrafish).

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a period, typically 28 days.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (without the test substance) to measure the rate of elimination.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state.[12] A BCF greater than 1 indicates a potential for bioaccumulation.[12]

Fish, Acute Toxicity Test - OECD 203

This test is designed to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

Key Experimental Parameters:

  • Test Organism: A suitable fish species.

  • Exposure Period: Typically 96 hours.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure period. Observations of mortality are recorded at 24, 48, 72, and 96 hours.

Visualizing Environmental Assessment Workflows

To provide a clearer understanding of the logical flow of environmental impact assessment, the following diagrams have been generated using the Graphviz DOT language.

Environmental_Impact_Assessment_Workflow cluster_0 Initial Screening cluster_1 Experimental Testing cluster_2 Risk Assessment & Comparison Compound_Identification Identify Compound of Concern (e.g., BCPS) Literature_Review Review Existing Data (Phys-Chem, Toxicity) Compound_Identification->Literature_Review Persistence_Test Persistence/Biodegradability (OECD 301) Literature_Review->Persistence_Test Bioaccumulation_Test Bioaccumulation (OECD 305) Literature_Review->Bioaccumulation_Test Toxicity_Test Ecotoxicity (OECD 203, etc.) Literature_Review->Toxicity_Test Data_Analysis Analyze & Compare Data (BCPS vs. Alternatives) Persistence_Test->Data_Analysis Bioaccumulation_Test->Data_Analysis Toxicity_Test->Data_Analysis Risk_Characterization Characterize Environmental Risk Data_Analysis->Risk_Characterization Decision_Making Inform Substance Selection Risk_Characterization->Decision_Making

Caption: Workflow for assessing the environmental impact of a chemical substance.

Signaling_Pathway_of_POP_Impact POP_Release Release of Persistent Organic Pollutant (e.g., BCPS) into Environment Environmental_Transport Long-Range Transport (Air, Water) POP_Release->Environmental_Transport Bioaccumulation Bioaccumulation in Aquatic Organisms Environmental_Transport->Bioaccumulation Biomagnification Biomagnification up the Food Chain Bioaccumulation->Biomagnification Top_Predators High Concentrations in Top Predators Biomagnification->Top_Predators Adverse_Effects Adverse Health Effects (Reproductive, Developmental, etc.) Top_Predators->Adverse_Effects

Caption: Conceptual pathway of POP impact in the environment.

References

validation of analytical methods for p-Chlorobenzyl-p-chlorophenyl sulfone quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical quantification of p-Chlorobenzyl-p-chlorophenyl sulfone, offering a comparative overview of suitable methodologies. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical technique.

Comparison of Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the optimal method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Typical Column Reverse-phase C18 column.DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
Mobile Phase/Carrier Gas Acetonitrile and water mixture.[2][3][4]Helium or Hydrogen.[1]
Detector UV or Mass Spectrometry (MS).Mass Spectrometer (MS).
Derivatization Generally not required.May not be necessary, but can improve volatility and chromatographic performance.
Primary Advantages Robust, widely available, suitable for a wide range of compounds.High sensitivity and selectivity, provides structural information for analyte identification.
Primary Limitations Lower sensitivity compared to GC-MS for some analytes.Requires the analyte to be volatile and thermally stable.
Sample Throughput Can be automated for high throughput.Generally lower throughput than HPLC.

Experimental Protocols

The following are detailed protocols for the proposed analytical methods. These should be adapted and validated for the specific application and sample matrix.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase HPLC approach commonly used for the analysis of DCDPS.[2][3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or MS detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The optimal ratio should be determined experimentally but a starting point of 70:30 (v/v) acetonitrile:water can be used. For MS detection, a volatile buffer such as formic acid (0.1%) can be added to the mobile phase.[2][3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm (or as determined by UV scan of the analyte).

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from general procedures for the analysis of chlorinated compounds and sulfone metabolites in various matrices.[1][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

Reagents:

  • Helium (carrier gas, 99.999% purity).

  • This compound reference standard.

  • Solvent for sample preparation (e.g., ethyl acetate, hexane).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., ethyl acetate). Prepare a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity. Diagnostic ions for this compound would need to be determined from the mass spectrum of the reference standard.

  • Analysis: Inject the calibration standards and samples onto the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion against the concentration of the calibration standards. Calculate the concentration of the analyte in the samples using the calibration curve.

Method Validation

For both proposed methods, a full validation according to regulatory guidelines (e.g., ICH Q2(R1)) is essential. This should include the assessment of:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Detection Limit

  • Quantitation Limit

  • Robustness

Visualizations

The following diagrams illustrate the proposed experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Sample_Prep Sample Preparation (e.g., Extraction, Filtration) Sample->Sample_Prep Standard Reference Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Cal_Standards Calibration Standards Dilute->Cal_Standards HPLC HPLC System Cal_Standards->HPLC Sample_Prep->HPLC Column C18 Column HPLC->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Sample_Prep Sample Preparation (e.g., Extraction, Cleanup) Sample->Sample_Prep Standard Reference Standard Dissolve Dissolve in Organic Solvent Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Cal_Standards Calibration Standards Dilute->Cal_Standards GCMS GC-MS System Cal_Standards->GCMS Sample_Prep->GCMS Column Capillary Column GCMS->Column MS_Detector Mass Spectrometer Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Calibration_Curve Calibration Curve TIC->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

comparative toxicity analysis of p-Chlorobenzyl-p-chlorophenyl sulfone and its sulfide precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicity analysis of p-Chlorobenzyl-p-chlorophenyl sulfone and its sulfide precursor, p-Chlorobenzyl-p-chlorophenyl sulfide. Due to the limited availability of direct comparative studies on these specific compounds, this analysis incorporates data from structurally similar analogs to provide a comprehensive overview. The primary analogs referenced are p-chlorophenyl methyl sulfide and sulfone, as well as bis(p-chlorophenyl) sulfone.

Data Presentation

The following table summarizes the available quantitative toxicity data for p-Chlorobenzyl-p-chlorophenyl sulfide and its relevant analogs. It is important to note that the data for the sulfone is based on bis(p-chlorophenyl) sulfone, a close structural analog.

Toxicity EndpointTest SpeciesRoute of Administrationp-Chlorobenzyl-p-chlorophenyl SulfideThis compound (data for bis(p-chlorophenyl) sulfone)Reference Compound: p-Chlorophenyl Methyl SulfideReference Compound: p-Chlorophenyl Methyl Sulfone
Acute Oral Toxicity (LD50) RatOral2 g/kg[1]5,189 mg/kg[2][3]--
MouseOral>3 g/kg[1]24 g/kg[2][4]--
Acute Dermal Toxicity (LD50) RatDermalNo data availableNo data available>5630 mg/kg[5]>5630 mg/kg[5]
MouseDermalNo data available1000 mg/kg[6]--
Skin Irritation RabbitDermalNo data availableNo irritation[3]No irritation[5]Mild irritation[5]
Eye Irritation RabbitOcularNo data availableIrritating[2][3]Mild, reversible corneal response[5]No irritation[5]
Mutagenicity (Ames Test) S. typhimuriumIn vitroNo data availableNegative[2]Negative[5]Negative[5]

Note: A higher LD50 value indicates lower acute toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the toxicity data. The following protocols are based on standardized guidelines.

Acute Oral Toxicity (LD50) The acute oral toxicity is typically determined using a method similar to the OECD Test Guideline 401. The test substance is administered in a single dose by gavage to a group of fasted rodents. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Acute Dermal Toxicity (LD50) This study is generally conducted following a protocol similar to OECD Test Guideline 402. The test substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) for 24 hours. The animals are then observed for mortality and signs of toxicity for 14 days. The dermal LD50 is the dose that causes mortality in 50% of the treated animals.

Dermal Irritation/Corrosion The potential for skin irritation is assessed using methods like the OECD Test Guideline 404[7][8]. A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a patch of shaved skin on a test animal, typically an albino rabbit[7]. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal[7][9].

Eye Irritation/Corrosion This test is performed according to guidelines such as the OECD Test Guideline 405. A small, single dose of the substance is applied into one eye of an experimental animal, usually a rabbit. The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Mutagenicity (Ames Test) The bacterial reverse mutation assay, or Ames test (OECD Test Guideline 471), is used to assess the mutagenic potential of a substance. Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that can grow in a histidine-free medium) is counted to determine the mutagenic activity.

Mandatory Visualization

Metabolic Pathway: Sulfide to Sulfone Oxidation

The biotransformation of a sulfide to a sulfone is a critical metabolic pathway that can influence the toxicological profile of a compound. This oxidation typically proceeds through a sulfoxide intermediate and is often mediated by cytochrome P450 enzymes in the liver.

Sulfide to Sulfone Metabolic Pathway cluster_toxicity Comparative Toxicity Sulfide p-Chlorobenzyl-p-chlorophenyl Sulfide (Precursor) Sulfoxide p-Chlorobenzyl-p-chlorophenyl Sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidation (Cytochrome P450) Sulfide_Tox Lower Acute Systemic Toxicity Sulfide->Sulfide_Tox Sulfone p-Chlorobenzyl-p-chlorophenyl Sulfone (Metabolite) Sulfoxide->Sulfone Oxidation (Cytochrome P450) Sulfone_Tox Potentially Higher Irritancy Sulfone->Sulfone_Tox

Metabolic oxidation of the sulfide to the sulfone.

Experimental Workflow: Acute Dermal Irritation Study

The workflow for a typical acute dermal irritation study is a standardized procedure to ensure reliable and reproducible results.

Acute Dermal Irritation Workflow start Start animal_prep Animal Preparation (Albino Rabbit, Shaved Skin) start->animal_prep application Application of Test Substance (0.5g or 0.5mL) animal_prep->application exposure 24-hour Exposure (Semi-occlusive dressing) application->exposure removal Removal of Dressing and Test Substance exposure->removal observation Observation Period (1, 24, 48, 72 hours and up to 14 days) removal->observation scoring Scoring of Skin Reactions (Erythema and Edema) observation->scoring classification Classification of Irritancy (Non-irritant to Corrosive) scoring->classification end End classification->end

Standard workflow for an acute dermal irritation study.

Logical Relationship: Toxicity Comparison

Based on the available data for the target compounds and their analogs, a logical relationship in their toxicological profiles can be inferred.

Toxicity Comparison parent Organosulfur Compounds sulfide Sulfide Precursor (p-Chlorobenzyl-p-chlorophenyl sulfide) parent->sulfide sulfone Sulfone Metabolite (this compound) parent->sulfone prop1 prop1 sulfide->prop1 Generally lower acute systemic toxicity (higher LD50).[1] prop3 prop3 sulfide->prop3 Can be metabolized to the sulfone in vivo. prop2 prop2 sulfone->prop2 May exhibit higher local toxicity (irritation).[2][3][5]

References

Performance Analysis of p-Chlorobenzyl-p-chlorophenyl Sulfone in Polymer Matrices: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and technical literature reveals a notable absence of direct experimental data comparing the performance of p-Chlorobenzyl-p-chlorophenyl sulfone within various polymer matrices. The primary role of this compound and its close analogs in polymer science appears to be as a monomer or precursor in the synthesis of high-performance polysulfone polymers, rather than as an additive for dispersion within other polymer systems.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the available information on this compound and the closely related, well-documented compound 4,4′-Dichlorodiphenyl sulfone (DCDPS). Understanding the function of these sulfone compounds in polymer synthesis offers valuable context for their potential applications.

Physicochemical Properties of Chlorophenyl Sulfones

A foundational understanding of the chemical nature of this compound and its analogs is crucial. The table below summarizes key properties.

PropertyThis compound4,4′-Dichlorodiphenyl sulfone (DCDPS)
Synonyms Chlorbenside-sulfoneBis(4-chlorophenyl) sulfone, DCDPS
CAS Number 7082-99-780-07-9[1]
Molecular Formula C₁₃H₁₀Cl₂O₂S[2]C₁₂H₈Cl₂O₂S[1][3]
Molecular Weight 301.19 g/mol [2]287.16 g/mol [1]
Appearance Neat (form)[2]White solid[3]
Melting Point Not specified143-146 °C[1]
Boiling Point Not specified250 °C at 10 mmHg[1]
Solubility Not specifiedInsoluble in water[3]

Role in Polymer Synthesis: The Formation of Polysulfones

The primary application of chlorophenyl sulfones in polymer science is in the synthesis of polysulfones (PSU), a class of high-performance thermoplastics. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The most common monomer used for this purpose is 4,4′-Dichlorodiphenyl sulfone (DCDPS).

The synthesis of polysulfones typically involves a nucleophilic aromatic substitution reaction between DCDPS and a bisphenol, such as Bisphenol-A, in the presence of a base. The sulfone group in DCDPS activates the chlorine atoms, facilitating their displacement by the phenoxide ions.

Below is a diagram illustrating the general polymerization reaction for the creation of a polysulfone from DCDPS and a generic bisphenol.

Polysulfone_Synthesis cluster_reactants Reactants cluster_products Products DCDPS n (4,4′-Dichlorodiphenyl sulfone) Reaction DCDPS->Reaction Bisphenol n (Bisphenol) Bisphenol->Reaction Base Base (e.g., NaOH) Reaction_label Polycondensation Base->Reaction_label in polar aprotic solvent Polymer [(O-X-O-C₆H₄)₂SO₂]n (Polysulfone) Salt 2n NaCl Reaction->Polymer Reaction->Salt

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling p-Chlorobenzyl-p-chlorophenyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Bis(4-chlorophenyl) sulfone is classified as a hazardous substance. It is crucial to understand its potential risks to ensure safe handling.

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Skin Corrosion/IrritationNot ClassifiedMay cause skin irritation upon prolonged contact.
Acute Toxicity (Oral)Not ClassifiedMay be harmful if swallowed.[3]
Aquatic Hazard (Chronic)Category 2Toxic to aquatic life with long lasting effects.[4]
Combustible DustMay form combustible dust concentrations in air.[1][4]

Signal Word: Warning[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety when handling Bis(4-chlorophenyl) sulfone.

Protection TypeRecommended PPESpecifications
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.Must comply with ANSI Z87.1 standards.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7] Lab coat or chemical-resistant apron.Inspect gloves before use.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95) if dust is generated.Use in a well-ventilated area or with local exhaust ventilation.[1]
Foot Protection Closed-toe shoes. Chemical-resistant boots for spill response.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent dust formation.[1]

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Store locked up.[5]

Emergency and Disposal Procedures

In case of an emergency, immediate and appropriate action is vital.

First-Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Spill and Leak Procedures:

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Sweep up and shovel into suitable containers for disposal.[4]

  • Do not let the product enter drains.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[5]

  • Do not mix with other waste. Handle uncleaned containers like the product itself.

Experimental Protocols and Data

While specific experimental protocols for the safe handling of p-Chlorobenzyl-p-chlorophenyl sulfone are not available, the principles of good laboratory practice and the information provided in the Safety Data Sheets for Bis(4-chlorophenyl) sulfone should be strictly followed.

Physical and Chemical Properties of Bis(4-chlorophenyl) sulfone:

PropertyValue
Appearance White solid/powder
Melting Point 146 - 151 °C / 294.8 - 303.8 °F[1]
Boiling Point 397 °C / 746.6 °F[1]
Solubility Insoluble in water.[8] Soluble in ethanol and chloroform.[9]
Log Pow (Octanol/Water Partition Coefficient) 3.9

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound, based on the available data for its analogue.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Assess Risks Assess Risks Review SDS Review SDS Assess Risks->Review SDS Select PPE Select PPE Review SDS->Select PPE Handle in Ventilated Area Handle in Ventilated Area Select PPE->Handle in Ventilated Area Avoid Dust Generation Avoid Dust Generation Handle in Ventilated Area->Avoid Dust Generation Spill Spill Handle in Ventilated Area->Spill Exposure Exposure Handle in Ventilated Area->Exposure Store Properly Store Properly Avoid Dust Generation->Store Properly Decontaminate Work Area Decontaminate Work Area Store Properly->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Contain & Clean Up Contain & Clean Up Spill->Contain & Clean Up First Aid First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.